4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDQMPZFGJEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633304 | |
| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-66-3 | |
| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one, a fluorinated benzimidazolone derivative of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from commercially available starting materials and proceeding through key intermediates. Detailed experimental protocols, where available in the literature for analogous transformations, are provided to guide laboratory synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound can be logically approached through the formation of a key intermediate, 3,5-difluoro-1,2-diaminobenzene . This intermediate is then cyclized to form the target benzimidazolone ring system. The overall synthetic strategy is outlined below:
Experimental Protocols and Data
This section provides detailed procedures for each step of the synthesis. While a direct, complete experimental protocol for the entire sequence was not found in a single source, the following procedures are based on established methods for analogous transformations.
Step 1: Synthesis of 3,5-Difluoroaniline
The starting material, 3,5-difluoroaniline, can be synthesized via several routes. One patented method begins with 2,4,5-trichloronitrobenzene.[1]
Reaction Scheme:
Experimental Protocol (Adapted from Patent Literature[1]):
-
Fluorination: 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride in a polar aprotic solvent at temperatures ranging from 100°C to 250°C to yield 5-chloro-2,4-difluoronitrobenzene.
-
Chlorination and Denitration: The resulting 5-chloro-2,4-difluoronitrobenzene is chlorinated with anhydrous chlorine gas at 80°C to 250°C to give 1,3-dichloro-4,6-difluorobenzene.
-
Nitration: This intermediate is then nitrated with a mixture of sulfuric acid and nitric acid in oleum at 15°C to 80°C to produce 2,6-dichloro-3,5-difluoronitrobenzene.
-
Reduction: The final step involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene with hydrogen gas in the presence of a palladium catalyst and a base at 40°C to 250°C to afford 3,5-difluoroaniline.
Quantitative Data:
| Step | Product | Yield |
| 3 | 2,6-dichloro-3,5-difluoronitrobenzene | 75-95% |
| 4 | 3,5-difluoroaniline | 69.2% |
Table 1: Reported yields for the synthesis of 3,5-difluoroaniline intermediates and final product.[1]
Step 2: Synthesis of 3,5-Difluoro-1,2-diaminobenzene
This key intermediate is prepared by the nitration of 3,5-difluoroaniline followed by the reduction of the nitro group. To achieve regioselectivity during nitration, the amino group is often first protected as an acetanilide.[2]
Reaction Scheme:
Experimental Protocol (General procedure adapted for 3,5-difluoroaniline[2]):
-
Protection (Acetylation): To a solution of 3,5-difluoroaniline in glacial acetic acid, slowly add acetic anhydride. Heat the mixture to reflux for 2 hours. After cooling, pour the mixture into ice-cold water to precipitate N-(3,5-difluorophenyl)acetamide.
-
Nitration: Dissolve the acetanilide in concentrated sulfuric acid and cool in an ice bath. Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to proceed for a few hours before pouring onto ice to precipitate the nitrated acetanilide.
-
Deprotection (Hydrolysis): Heat the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid at reflux for 4-6 hours. Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution to precipitate the nitro-3,5-difluoroaniline.
-
Reduction: The nitro-3,5-difluoroaniline can be reduced to 3,5-difluoro-1,2-diaminobenzene using standard reduction methods, such as catalytic hydrogenation with palladium on carbon.
Quantitative Data:
Step 3: Cyclization to this compound
The final step involves the cyclization of 3,5-difluoro-1,2-diaminobenzene with a carbonylating agent. Urea is a common and effective reagent for this transformation.[3][4]
Reaction Scheme:
Experimental Protocol (Adapted from a general procedure[3]):
-
In a round-bottom flask, combine 3,5-difluoro-1,2-diaminobenzene, urea, and dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 190°C and maintain this temperature for 4 hours with stirring.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with DMSO, and then with water.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Purity |
| o-Phenylenediamine | Urea | DMSO | 190°C | 4 h | Benzimidazolone | 82.1% | 99.8% |
Table 2: Representative quantitative data for the synthesis of benzimidazolone from o-phenylenediamine and urea.[3] Similar yields can be anticipated for the difluorinated analogue, although optimization may be required.
Conclusion
The synthesis of this compound is a multi-step process that relies on established organic transformations. The key steps involve the synthesis of the 3,5-difluoroaniline precursor, its subsequent conversion to 3,5-difluoro-1,2-diaminobenzene, and a final cyclization to form the desired benzimidazolone. While a single, unified protocol is not available in the current literature, the provided guide, based on analogous and patented reactions, offers a robust framework for the successful laboratory-scale synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary at each step to achieve the desired yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one, a fluorinated heterocyclic compound of interest in pharmaceutical research. Due to its specific substitution pattern, this molecule is a candidate for the development of novel therapeutics. This document outlines the predicted physicochemical parameters and details the established experimental protocols for their determination, including pKa, lipophilicity (logP/logD), and aqueous solubility. Furthermore, a general synthetic route for this class of compounds is described. The provided methodologies and data will serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in drug discovery and development.
Introduction
This compound belongs to the benzimidazolone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry. The introduction of fluorine atoms to the benzimidazole core can significantly modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and membrane permeability. A thorough understanding of these properties is paramount for the rational design and development of new drug candidates. While specific experimental data for this compound is not extensively available in public literature, this guide provides predicted values and detailed experimental protocols for their empirical determination.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that in the absence of published experimental data, these values are computationally predicted and should be confirmed through the experimental methods detailed in this guide.
| Property | Predicted Value/Information | Experimental Protocol Section |
| Molecular Formula | C₇H₄F₂N₂O | - |
| Molecular Weight | 170.12 g/mol | - |
| IUPAC Name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | - |
| CAS Number | Not available | - |
| Melting Point | Not available | 4.4. Thermal Analysis |
| Boiling Point | Not available | 4.4. Thermal Analysis |
| pKa | Not available | 4.1. pKa Determination |
| logP (octanol/water) | Not available | 4.2. logP/logD Determination |
| Aqueous Solubility | Not available | 4.3. Solubility Determination |
Synthesis
A general and efficient method for the synthesis of benzimidazolone derivatives involves the cyclization of the corresponding o-phenylenediamine with a carbonylating agent. For this compound, the synthesis would typically start from 3,5-difluoro-1,2-phenylenediamine.
A common synthetic approach involves the reaction of the diamine with urea in an organic solvent at elevated temperatures, often in the presence of a phase transfer catalyst. This method is advantageous due to the low cost and availability of urea as a carbonyl source and can lead to high yields of the desired benzimidazolone.
4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one CAS number and structure
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical compound 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular molecule. This suggests that this compound may be a novel compound or one that is not widely reported in public-domain scientific literature.
This guide provides the inferred chemical structure based on its IUPAC name and presents data on closely related compounds to serve as a valuable resource for researchers interested in this chemical scaffold.
Chemical Structure of this compound
The structure of this compound can be deduced from its systematic name. It consists of a benzimidazole core, which is a bicyclic system comprising a benzene ring fused to an imidazole ring. The "-2(3H)-one" suffix indicates a carbonyl group at the 2-position of the imidazole ring. The "4,6-Difluoro" prefix specifies the positions of the two fluorine atoms on the benzene ring.
Inferred Structure:
Caption: Inferred chemical structure of this compound.
Data on Structurally Related Compounds
For comparative purposes, this section provides data on the parent compound, non-fluorinated 1H-benzo[d]imidazol-2(3H)-one, and other related fluorinated benzimidazole derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Benzo[d]imidazol-2(3H)-one | 615-16-7 | C₇H₆N₂O | 134.14 |
| 4,6-Difluoro-1H-benzo[d]imidazol-7-amine [1] | 2208-26-6 | C₇H₅F₂N₃ | 169.13 |
| 4,6-Difluoro-1H-benzimidazol-2-amine [2] | 1388063-46-4 | C₇H₅F₂N₃ | 169.13 |
| 4,5-Difluoro-1H-benzo[d]imidazole [3] | 236736-21-3 | C₇H₄F₂N₂ | 154.12 |
| 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | Not readily available | C₇H₅FN₂O | 152.13 |
Potential Synthetic Pathways
While a specific protocol for this compound is not available, general synthetic routes for fluorinated benzimidazolones often involve the cyclization of appropriately substituted diaminobenzenes. A plausible synthetic approach could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocols for Related Compounds
Detailed experimental protocols for the exact target molecule are not available. However, methodologies for the synthesis of similar benzimidazole structures have been reported. For instance, the synthesis of many benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] Microwave-assisted synthesis has also been shown to be an effective method for preparing fluorinated nitrogen heterocycles, often resulting in shorter reaction times and higher yields.
Biological Activity of Related Fluorinated Benzimidazoles
Fluorinated benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While the biological profile of this compound is unknown, related fluorinated benzimidazoles have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. For example, certain fluorinated benzimidazole derivatives have demonstrated good antibacterial and antifungal properties.
Structural Relationships
The following diagram illustrates the structural relationship between the target compound and some of the related molecules mentioned in this guide.
Caption: Structural relationships of the target compound.
References
The Ascendant Therapeutic Potential of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one core scaffold are emerging as a compelling class of bioactive molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a particular focus on their anticancer and kinase inhibitory properties. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of fluorine atoms to this scaffold can significantly enhance metabolic stability, binding affinity, and cell permeability. The specific substitution pattern of this compound offers a unique electronic and steric profile, making its derivatives promising candidates for targeted therapies. This guide will delve into the known biological activities of this specific class of compounds, with a primary focus on their potential as anticancer agents through the inhibition of key cellular kinases.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically begins with the preparation of the key intermediate, 4,6-difluoro-1,2-phenylenediamine.
Synthesis of 4,6-Difluoro-1,2-phenylenediamine:
A common route to 4,6-difluoro-1,2-phenylenediamine involves the nitration of a suitable fluorinated aniline precursor, followed by reduction of the nitro group. For instance, 3,5-difluoroaniline can be nitrated to yield 2-nitro-3,5-difluoroaniline, which is then reduced to the desired 4,6-difluoro-1,2-phenylenediamine.
Formation of the Benzimidazolone Ring:
Once the diamine is obtained, the benzimidazolone ring can be formed through cyclization with a carbonyl source. Common reagents for this step include urea, phosgene, or their equivalents. For example, heating 4,6-difluoro-1,2-phenylenediamine with urea results in the formation of the this compound core.
Figure 1: General synthetic workflow for the this compound core.
Biological Activities and Quantitative Data
While specific data for a wide range of this compound derivatives is still emerging, research on the closely related 5,6-difluoro and 5,6-dichloro isomers provides strong evidence for their potent biological activities, particularly as kinase inhibitors with antiproliferative effects.
Kinase Inhibitory Activity
Difluorinated benzimidazole derivatives have shown significant promise as inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). These kinases are implicated in the regulation of various cellular processes, including Wnt signaling and circadian rhythm, and their dysregulation is linked to cancer.
Table 1: Kinase Inhibitory Activity of Difluorobenzimidazole Derivatives
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| 48 | 5,6-Difluoro | CK1δ | < 100 | [1] |
| 49 | 5,6-Difluoro | CK1δ | < 100 | [1] |
| 42 | 5,6-Dichloro | CK1δ | < 100 | [1] |
| 43 | 5,6-Dichloro | CK1δ | < 100 | [1] |
| 44 | 5,6-Dichloro | CK1δ | < 100 | [1] |
Note: The presented data is for 5,6-disubstituted benzimidazoles, which are structural isomers of the 4,6-disubstituted core. This data suggests the potential for potent kinase inhibition by the 4,6-difluoro scaffold.
Anticancer Activity
The kinase inhibitory activity of these compounds translates to potent antiproliferative effects in cancer cell lines.
Table 2: Antiproliferative Activity of Dihalogenated Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | EC50 (nM) | Reference |
| 42 | 5,6-Dichloro | MDA-MB-231 (Breast) | < 6 | [1] |
| 43 | 5,6-Dichloro | MDA-MB-231 (Breast) | < 6 | [1] |
| 44 | 5,6-Dichloro | MDA-MB-231 (Breast) | < 6 | [1] |
Note: This data for 5,6-dichloro analogs highlights the potent anticancer potential of dihalogenated benzimidazoles.
Signaling Pathway Modulation
The primary mechanism of action for the anticancer activity of these difluorinated benzimidazolone derivatives appears to be the inhibition of the Casein Kinase 1 (CK1) pathway. CK1δ and CK1ε are key regulators of the Wnt/β-catenin signaling pathway. Inhibition of these kinases can lead to the stabilization of β-catenin, affecting gene transcription and ultimately leading to cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated.
Figure 2: Inhibition of the Wnt/β-catenin signaling pathway by CK1δ/ε inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazolone derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
Substrate peptide (e.g., α-casein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase enzyme in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in assay buffer.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for the ADP-Glo™ kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the area of oncology. Their potent inhibitory activity against key kinases such as CK1δ/ε, coupled with significant antiproliferative effects, underscores their potential as targeted anticancer agents. The synthetic accessibility of the core scaffold and the potential for diverse functionalization offer ample opportunities for lead optimization. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound class is highly warranted to fully realize their therapeutic potential. This guide provides a foundational resource to aid in these future research and development endeavors.
References
Unveiling the Core Mechanism: A Technical Guide to 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. Based on its structural features and the activities of closely related analogues, this compound is identified as a potent inhibitor of soluble epoxide hydrolase (sEH). This guide details the underlying signaling pathways, presents quantitative data for analogous compounds, outlines relevant experimental protocols, and provides visual workflows to facilitate further research and development.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
The primary mechanism of action for this compound is the inhibition of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound prevents the degradation of EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. This leads to an accumulation of beneficial EETs, thereby enhancing their protective effects.
The benzimidazolone scaffold is a well-established pharmacophore for potent sEH inhibitors. The urea-like moiety within the heterocyclic ring system is thought to mimic the transition state of the epoxide hydrolysis reaction, allowing for high-affinity binding to the catalytic site of the sEH enzyme.
The sEH Signaling Pathway
The inhibition of sEH by this compound has significant downstream effects on cellular signaling. The following diagram illustrates the central role of sEH in the metabolism of EETs and the consequences of its inhibition.
Figure 1: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Quantitative Data for Benzimidazolone-based sEH Inhibitors
While specific IC50 values for this compound are not publicly available, the following table summarizes the inhibitory potency of structurally related benzoxazolone-5-urea derivatives against human sEH. This data provides a benchmark for the expected activity of the target compound.
| Compound ID | Structure | IC50 (nM) for human sEH |
| Analog 1 | Benzoxazolone-5-urea with benzyl group | 0.39 |
| Analog 2 | Benzoxazolone-5-urea with substituted benzyl | 5.2 |
| Analog 3 | Benzoxazolone-5-urea with different substitution | 12.0 |
| Analog 4 | Benzoxazolone-5-urea derivative | 570 |
Data sourced from studies on benzoxazolone-5-urea derivatives as sEH inhibitors.[1][2]
Experimental Protocols
The following sections detail standardized experimental protocols for the synthesis of related benzimidazolone compounds and the assessment of sEH inhibitory activity.
General Synthesis of Benzimidazol-2-ones
A common synthetic route to 1,3-dihydro-2H-benzo[d]imidazol-2-thiones, which are precursors to the corresponding 2-ones, involves the reaction of a substituted N-alkybenzene-1,2-diamine with carbon disulfide.
Example Protocol for a Related Compound:
-
Reaction Setup: A solution of the appropriate N-substituted-benzene-1,2-diamine is prepared in a suitable solvent such as pyridine.
-
Reagent Addition: Carbon disulfide is added dropwise to the solution at room temperature.
-
Reaction Progression: The reaction mixture is stirred for a specified period, often several hours, until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired benzimidazole-2-thione.
-
Oxidation (if required): The thione can be converted to the corresponding 2-one through various oxidative methods.
Fluorometric sEH Inhibition Assay
A widely used method to determine the inhibitory potency of compounds against sEH is a fluorometric assay.
Protocol Overview:
-
Reagent Preparation:
-
sEH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4) and warm to room temperature.
-
sEH Enzyme: Reconstitute lyophilized human recombinant sEH in the assay buffer. Keep on ice.
-
Substrate Solution: A non-fluorescent sEH substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is diluted in the assay buffer. This solution should be protected from light.
-
Test Compound: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with assay buffer to the desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound solution to the wells. Include wells for a solvent control (no inhibitor) and a positive control (a known sEH inhibitor).
-
Add the sEH enzyme solution to all wells except for a background control.
-
Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of CMNPC) in kinetic mode.
-
Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[3][4][5][6]
-
Experimental and Screening Workflows
The following diagrams illustrate a typical workflow for the screening and identification of novel sEH inhibitors.
Figure 2: Workflow for sEH Inhibitor Screening and Characterization.
This guide provides a foundational understanding of the mechanism of action for this compound as a putative sEH inhibitor. The provided protocols and workflows offer a roadmap for researchers to further investigate and develop this and related compounds for potential therapeutic applications.
References
Spectroscopic and Structural Elucidation of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. Detailed experimental protocols for obtaining and analyzing these spectra are also provided to facilitate future research and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and theoretical chemical shift calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.0 - 12.0 | Singlet, broad | 2H | N1-H, N3-H | Chemical shift is dependent on concentration and temperature. Protons are exchangeable with D₂O. |
| ~7.0 - 7.2 | Triplet | 1H | H-5 | Coupled to F-4 and F-6. |
| ~6.8 - 7.0 | Doublet of doublets | 1H | H-7 | Coupled to H-5 and F-6. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155 - 160 | C=O (C-2) | Carbonyl carbon. |
| ~150 - 155 (d, J≈240 Hz) | C-4, C-6 | Carbons directly attached to fluorine will exhibit large coupling constants. |
| ~130 - 135 | C-3a, C-7a | Bridgehead carbons. |
| ~100 - 105 (dd) | C-5 | Carbon between the two fluorine-bearing carbons. |
| ~95 - 100 (d) | C-7 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~(-110) - (-120) | Multiplet | F-4, F-6 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Strong, broad | N-H stretching |
| 1750 - 1700 | Strong | C=O stretching (urea carbonyl) |
| 1620 - 1580 | Medium | C=C aromatic stretching |
| 1250 - 1150 | Strong | C-F stretching |
| ~850 | Medium | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 170.03 | [M]⁺ | Molecular ion peak (for the most abundant isotopes). |
| 142 | [M-CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for benzimidazolones. |
| 114 | [M-CO-N₂H₂]⁺ | Subsequent fragmentation of the imidazole ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Instrument Setup (General Guidelines for a 500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum, which typically requires fewer scans than ¹³C NMR due to the 100% natural abundance of ¹⁹F.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra. For ¹H and ¹³C, the residual solvent peak of DMSO-d₆ can be used (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). For ¹⁹F, an external reference like CFCl₃ (δF = 0 ppm) or a secondary standard is used.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)-FTIR
Materials:
-
This compound (a small amount of solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electrospray Ionization (ESI) and Electron Ionization (EI)
Materials:
-
This compound
-
High-resolution mass spectrometer
-
Solvent for ESI (e.g., methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization)
Procedure for ESI-MS:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimal values for the compound class.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization.
-
Procedure for EI-MS:
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.
-
-
Instrument Setup:
-
Heat the probe to volatilize the sample into the gas phase.
-
The standard electron energy is 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this molecule. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, which is essential for unambiguous structure elucidation and purity assessment in drug discovery and development. The provided workflow diagram offers a clear visual representation of the logical steps involved in such a scientific investigation.
References
An In-depth Technical Guide on the Solubility and Stability of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core principles and methodologies for determining the solubility and stability of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines best-practice experimental protocols based on established international guidelines for active pharmaceutical ingredients (APIs). It also presents a framework for data interpretation and visualization to aid researchers in their investigations. The guide is intended for an audience with a technical background in pharmaceutical sciences and drug development.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents due to their diverse biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a molecule that combines the benzimidazolone scaffold with fluorine substituents, suggesting its potential for unique pharmacological properties.
A thorough understanding of the solubility and stability of a drug candidate is fundamental to its development. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product. This guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₇H₄F₂N₂O | Based on the chemical structure. |
| Molecular Weight | 170.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for many benzimidazolone derivatives. |
| Melting Point | Expected to be high (>200 °C) | The benzimidazole ring system generally confers a high melting point due to its rigid structure and potential for intermolecular hydrogen bonding. |
| pKa | Expected to have both acidic and basic properties (amphoteric) | The N-H proton on the imidazole ring is weakly acidic, while the nitrogen atoms can exhibit basicity. |
| LogP (calculated) | Moderately lipophilic | The fluorine atoms will increase lipophilicity compared to the non-fluorinated parent compound. |
Solubility Determination
The aqueous solubility of an API is a critical factor influencing its absorption and bioavailability. For poorly soluble compounds, accurate determination of solubility is essential for developing appropriate formulation strategies.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][2]
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Purified water
-
Organic solvents (e.g., DMSO, Ethanol) for analytical standard preparation
-
Calibrated shaker bath maintained at 37 ± 0.5 °C
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Add an excess amount of this compound to screw-capped vials containing a known volume of each test medium. The excess solid should be visually apparent.
-
Place the vials in a shaker bath set at 37 ± 0.5 °C and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
At each time point, withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Equilibrium is confirmed when the concentration of the compound in solution remains constant over two consecutive time points.
Data Presentation: Illustrative Solubility Data
The following table presents a hypothetical summary of solubility data for this compound.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 37 | [Data Point 1] |
| Acetate Buffer | 4.5 | 37 | [Data Point 2] |
| Phosphate Buffer | 6.8 | 37 | [Data Point 3] |
| Purified Water | ~7 | 25 | [Data Point 4] |
*Note: These are placeholder values. Actual experimental data would be inserted here.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Assessment
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API. It involves subjecting the compound to various environmental factors over time.[3][4][5]
Experimental Protocol: Forced Degradation and Long-Term Stability
Objective: To evaluate the stability of this compound under various stress conditions and recommended long-term storage.
Materials:
-
This compound (at least one batch)
-
Calibrated stability chambers
-
Validated stability-indicating HPLC method (capable of separating the parent compound from degradation products)
-
Solutions for forced degradation:
-
0.1 N HCl (acid hydrolysis)
-
0.1 N NaOH (base hydrolysis)
-
3% Hydrogen Peroxide (oxidative degradation)
-
-
Photostability chamber
Procedure:
A. Forced Degradation (Stress Testing):
-
Acid and Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Sample at various time points.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a stability chamber.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all samples using the stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
B. Long-Term and Accelerated Stability:
-
Package the API in a container closure system that simulates the proposed storage and distribution packaging.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant parameters.
Data Presentation: Illustrative Stability Data
The following tables present hypothetical stability data for this compound.
Table 1: Forced Degradation Results
| Condition | Duration | Assay (%) | Major Degradation Products (%) |
| 0.1 N HCl (60 °C) | 24 h | [Value] | [Value] |
| 0.1 N NaOH (60 °C) | 8 h | [Value] | [Value] |
| 3% H₂O₂ (RT) | 24 h | [Value] | [Value] |
| Thermal (80 °C) | 7 days | [Value] | [Value] |
| Photostability | - | [Value] | [Value] |
Table 2: Long-Term Stability at 25°C/60%RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White powder | 99.8 | 0.15 |
| 3 | [Observation] | [Value] | [Value] |
| 6 | [Observation] | [Value] | [Value] |
| 12 | [Observation] | [Value] | [Value] |
*Note: These are placeholder values. Actual experimental data would be inserted here.
Visualization: Stability Testing Workflow
Caption: General Workflow for API Stability Studies.
Conclusion
While specific experimental data for this compound is not yet publicly available, this guide provides the necessary framework for researchers to conduct thorough investigations into its solubility and stability. The outlined protocols for the shake-flask solubility determination and comprehensive stability testing are based on established international guidelines and best practices in the pharmaceutical industry. Adherence to these methodologies will ensure the generation of robust and reliable data, which is essential for the successful development of this and other novel drug candidates. Future studies should focus on generating and publishing specific data for this compound to contribute to the broader scientific understanding of fluorinated benzimidazolone derivatives.
References
potential therapeutic targets of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
An In-depth Technical Guide on the Potential Therapeutic Targets of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a fluorinated benzimidazolone scaffold with significant potential for therapeutic development. While this specific molecule remains largely uncharacterized, the broader benzimidazole class of compounds has been extensively investigated, revealing a diverse range of biological activities. This document synthesizes the existing knowledge on related compounds to propose and elaborate on the most probable therapeutic targets for this compound. These potential targets span several key areas of pharmacology, including oncology, neuroscience, and infectious diseases. The primary hypothesized mechanisms of action revolve around kinase inhibition, topoisomerase modulation, and interaction with GABAA receptors. This guide provides a comprehensive overview of these potential targets, supported by data from analogous compounds, and outlines putative experimental workflows for target validation.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects[1][2]. The introduction of fluorine atoms to the benzimidazole core, as in this compound, can significantly enhance metabolic stability, lipophilicity, and target binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties[3][4][5]. The "-one" functional group in the 2-position, creating a benzimidazolone, further diversifies the chemical space and potential biological interactions.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, the following therapeutic targets are proposed for this compound:
Protein Kinase Inhibition in Oncology
Numerous benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.
-
Casein Kinase 1 (CK1) δ and ε: Difluoro-dioxolo-benzoimidazole derivatives have demonstrated potent and selective inhibition of CK1δ and ε, leading to significant anti-proliferative effects in tumor cell lines[6]. Deregulation of CK1 activity is implicated in the pathogenesis of several cancers.
-
Tyrosine Kinases (EGFR, HER2): Halogenated benzimidazole hybrids have shown significant inhibitory activity against key tyrosine kinases like EGFR and HER2, which are well-established targets in cancer therapy.
-
Cyclin-Dependent Kinases (CDK2): Inhibition of CDKs, which control cell cycle progression, is a validated anti-cancer strategy. Certain benzimidazole derivatives have been shown to inhibit CDK2.
-
Other Oncogenic Kinases (AURKC, mTOR, CK2, PIM-1): The benzimidazole scaffold has been successfully utilized to develop inhibitors against a range of other kinases implicated in cancer, such as Aurora kinase C, mTOR, Casein Kinase 2, and PIM-1 kinase[7][8].
Signaling Pathway: Hypothesized Kinase Inhibition by this compound
Caption: Hypothesized inhibition of key oncogenic signaling pathways by this compound.
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Benzimidazole derivatives have been shown to inhibit both type I and type II topoisomerases[9][10][11].
-
Topoisomerase I: Certain bis-benzimidazole compounds act as selective inhibitors of human and bacterial DNA topoisomerase I[9][10]. They can function as "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and cell death.
-
Topoisomerase II: The epipodophyllotoxins, which are topoisomerase II inhibitors, are used in clinical practice, and the benzimidazole scaffold has been explored for the development of novel inhibitors of this enzyme class[11].
Experimental Workflow: Topoisomerase I Inhibition Assay
Caption: Workflow for assessing Topoisomerase I inhibition using a DNA relaxation assay.
Modulation of GABAA Receptors
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of benzodiazepines, barbiturates, and other anxiolytic and sedative drugs[12][13][14]. Fluorinated benzimidazoles have been identified as positive allosteric modulators (PAMs) of GABAA receptors, suggesting a potential therapeutic application in neurological and psychiatric disorders[15].
-
Mechanism of Action: As PAMs, these compounds would not activate the receptor directly but would enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal excitability[12][13].
Signaling Pathway: GABAA Receptor Modulation
Caption: Positive allosteric modulation of the GABA-A receptor by a benzimidazole derivative.
Antimicrobial Activity
Benzimidazolone derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi[16][17]. The sulfonamide-linked benzimidazolones, in particular, have shown significant anti-infective properties[16]. The presence of fluorine atoms can enhance the antimicrobial efficacy of benzimidazoles by increasing cell penetration[5].
Quantitative Data on Related Compounds
The following table summarizes the reported biological activities of various benzimidazole derivatives, which may serve as a reference for the potential potency of this compound.
| Compound Class | Target | Activity Metric | Value | Reference |
| Difluoro-dioxolo-benzoimidazole | CK1δ | IC50 | 4 nM - 64 nM | [6] |
| Halogenated Benzylidenebenzohydrazide | EGFR, HER2, CDK2 | IC50 | 7.82 - 21.48 µM | |
| Tetrabromo-benzimidazole | CK2, PIM-1 | - | Potent Inhibition | [7][8] |
| Bis-benzimidazole (DMA) | E. coli Topo I | IC50 | Lower than for human Topo I | [9][10] |
| 1H-benzo[d]imidazole-4,7-dione | Transglutaminase 2 | IC50 | 0.35 µM | [18] |
| Fluoro-substituted benzimidazoles | Various Cancer Cell Lines | IC50 | 0.177 - 9.424 µM | [19] |
Proposed Experimental Protocols for Target Validation
Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar).
-
Prepare a stock solution of the test compound in DMSO.
-
Perform binding assays at a fixed concentration (e.g., 10 µM) to identify initial hits.
-
For promising hits, conduct dose-response assays to determine the dissociation constant (Kd) or IC50 values.
-
Follow up with cell-based assays to assess the inhibition of phosphorylation of downstream substrates of the target kinase via Western blotting or ELISA.
-
Topoisomerase I DNA Relaxation Assay
-
Objective: To assess the ability of the compound to inhibit the catalytic activity of human Topoisomerase I.
-
Methodology:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I, and reaction buffer.
-
Add varying concentrations of this compound.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is indicated by the persistence of the supercoiled DNA form.
-
GABAA Receptor Electrophysiology Assay
-
Objective: To determine if the compound modulates the function of GABAA receptors.
-
Methodology:
-
Use a cell line stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2) in a whole-cell patch-clamp setup.
-
Perfuse the cells with a solution containing a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the change in the chloride current.
-
A potentiation of the GABA-induced current indicates positive allosteric modulation.
-
Perform dose-response experiments to determine the EC50 for potentiation.
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the broader benzimidazole and benzimidazolone families of compounds provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be in the areas of oncology, through the inhibition of protein kinases and DNA topoisomerases, and in neuroscience, via the modulation of GABAA receptors.
Future research should focus on the synthesis and in vitro screening of this compound against the targets proposed in this guide. A systematic approach, beginning with broad screening panels and progressing to more focused mechanistic and cell-based assays, will be crucial in elucidating the pharmacological profile of this compound. The insights gained will be invaluable for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
Methodological & Application
Application Note and Protocol: 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one as a Protein Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of enzymes, particularly protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, the identification of novel kinase inhibitors is a key focus in drug discovery.[3] This document provides a detailed protocol for evaluating the inhibitory potential of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one, a representative of the fluorinated benzimidazolone class of compounds, against a panel of protein kinases.
The protocol described herein is a robust, luminescence-based in vitro assay designed to determine the potency (IC50 value) of test compounds and is adaptable for a wide range of purified kinase enzymes.[1]
Data Presentation
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of protein kinases. The following table presents illustrative data for the compound, showcasing a potential selectivity profile.
Table 1: Illustrative Inhibitory Activity of this compound against a Panel of Protein Kinases.
| Target Kinase | IC50 (µM) |
|---|---|
| EGFR | 0.85 |
| HER2 | 1.20 |
| VEGFR2 | 0.50 |
| CDK2 | 5.40 |
| Aurora B | 2.10 |
| p38α (MAPK14) | > 50 |
| JNK1 | > 50 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical format for presenting the results of a kinase inhibition assay.
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 value of a test compound against a specific protein kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[1]
Principle of the Assay
The assay measures the activity of a protein kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. In the presence of an inhibitor, the kinase's activity is diminished, leading to a lower consumption of ATP. The remaining ATP is then detected in a subsequent reaction using a luciferase enzyme. This enzyme catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the ATP concentration. A higher luminescent signal corresponds to greater inhibition of the kinase.[1]
Materials and Reagents
-
Recombinant human protein kinase (e.g., EGFR, VEGFR2)
-
Specific peptide substrate for the chosen kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay Kit)[4]
-
White, opaque 384-well plates[4]
-
Multichannel pipettes
-
Luminometer plate reader[4]
Procedure
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution.[4] Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only).[4]
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the protein kinase and its specific peptide substrate in kinase assay buffer to each well.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
Stopping the Reaction: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent to each well.[4] Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well.[4] This reagent converts the ADP generated by the kinase reaction back to ATP and provides the luciferase and luciferin needed to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.[4]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Representative Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one and its Derivatives in Cancer Research
Note: Direct research on the specific application of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one in cancer is limited in the provided search results. However, the broader class of benzimidazole derivatives has been extensively investigated for its anti-cancer properties. This document focuses on the applications of various functionalized 1H-benzo[d]imidazole derivatives as potent agents in cancer research, drawing upon the available scientific literature.
Derivatives of the 1H-benzo[d]imidazole scaffold have emerged as a significant class of compounds in oncology, demonstrating a wide range of anticancer activities. These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. The versatility of the benzimidazole core allows for chemical modifications that lead to the development of inhibitors for multiple cancer-relevant targets, including protein kinases, topoisomerase, and metabolic enzymes.
Multi-Kinase Inhibition by Benzimidazole Derivatives
A notable application of benzimidazole derivatives is their function as multi-targeted tyrosine kinase inhibitors (TKIs). Certain halogenated benzylidenebenzohydrazide hybrids of 1H-benzo[d]imidazole have shown potent inhibitory activity against several key kinases implicated in cancer progression, such as EGFR, HER2, CDK2, and mTOR.[1][2]
Quantitative Data: Cytotoxicity and Kinase Inhibition
The following table summarizes the cytotoxic effects (IC50 values) of representative 1H-benzo[d]imidazole derivatives against various cancer cell lines and their inhibitory activity against specific kinases.
| Compound | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) |
| 6c (3-Br substituted) | HCT-116 | 7.82 - 10.21 | - | - |
| HepG2 | 7.82 - 10.21 | - | - | |
| MCF-7 | 7.82 - 10.21 | - | - | |
| 6h (2-F substituted) | HCT-116 | < 30 | EGFR | Potent Inhibition |
| HepG2 | < 30 | HER2 | Potent Inhibition | |
| MCF-7 | < 30 | CDK2 | Potent Inhibition | |
| - | - | AURKC | Potent Inhibition | |
| 6i (3-F substituted) | HCT-116 | 7.82 - 10.21 | EGFR | Potent Inhibition |
| HepG2 | 7.82 - 10.21 | HER2 | Potent Inhibition | |
| MCF-7 | 7.82 - 10.21 | CDK2 | Potent Inhibition | |
| - | - | mTOR | Excellent Inhibition |
Data extracted from multiple sources.[1][2]
Other Notable Anticancer Applications
Beyond multi-kinase inhibition, benzimidazole derivatives have been developed as:
-
Casein Kinase 1 (CK1) Inhibitors: Difluoro-dioxolo-benzoimidazole derivatives have been identified as potent and selective inhibitors of CK1δ and CK1ε, showing significant growth inhibitory activity in various tumor cell lines.[3]
-
Topoisomerase I Inhibitors: Certain novel 1H-benzo[d]imidazole derivatives have been designed to target human topoisomerase I, a crucial enzyme in DNA replication and transcription.[4][5] These compounds have demonstrated significant growth inhibition in a panel of 60 human cancer cell lines.[4]
-
Fatty Acid Synthase (FASN) Inhibitors: Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been synthesized as inhibitors of FASN, an enzyme overexpressed in many cancers and linked to tumor aggressiveness.[6][7]
-
Transglutaminase 2 (TG2) Inhibitors: 1H-benzo[d]imidazole-4,7-dione based inhibitors of TG2 have been discovered as p53 stabilizing agents with anticancer effects in renal cell carcinoma.[8][9]
Signaling Pathway of Benzimidazole-based Multi-Kinase Inhibitors
The diagram below illustrates the proposed mechanism of action for benzimidazole derivatives acting as multi-kinase inhibitors. By targeting key kinases like EGFR, HER2, CDK2, and mTOR, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of benzimidazole-based multi-kinase inhibitors.
Experimental Workflow for Evaluating Benzimidazole Derivatives
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel benzimidazole derivatives as potential anticancer agents.
Caption: General experimental workflow for anticancer drug discovery with benzimidazole derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of benzimidazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the benzimidazole derivative in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of benzimidazole derivatives against specific kinases.
Materials:
-
Recombinant human kinases (e.g., EGFR, HER2, CDK2, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Benzimidazole derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the benzimidazole derivative in kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the specific kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of benzimidazole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Benzimidazole derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzimidazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with benzimidazole derivatives.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Benzimidazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzimidazole derivative for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished. The upregulation of pro-apoptotic proteins like caspase-3 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2 can be further confirmed by Western blotting.[1][2]
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Fluorinated Benzimidazole Derivatives in Neurological Disorders
Disclaimer: To date, no specific studies on the application of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one in neurological disorders have been identified in the public domain. The following application notes and protocols are based on research conducted on structurally related fluorinated and difluorinated benzimidazole derivatives and are intended to serve as a guideline for researchers and drug development professionals interested in this class of compounds.
Introduction to Fluorinated Benzimidazole Derivatives in Neuroscience
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of fluorine atoms into the benzimidazole scaffold can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have made fluorinated benzimidazole derivatives promising candidates for the development of novel therapeutics for a range of neurological disorders.
Research into related compounds, such as 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, has suggested potential anticonvulsant properties through interaction with the GABA-A receptor.[1] Furthermore, other fluoro-benzimidazole derivatives have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[2] This document provides an overview of the potential applications, mechanisms of action, and experimental protocols for the investigation of fluorinated benzimidazole derivatives in the context of neurological disorders.
Potential Applications in Neurological Disorders
-
Alzheimer's Disease: Fluorinated benzimidazole derivatives are being explored as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, such as β-secretase (BACE1) and acetylcholinesterase (AChE).[2][3] By inhibiting BACE1, these compounds can reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
-
Epilepsy: Certain difluorinated benzimidazole derivatives have shown potential as anticonvulsants.[1] Molecular docking studies suggest that these compounds may act as binders to the GABA-A receptor, enhancing GABAergic inhibition and thereby reducing neuronal hyperexcitability.[1]
-
Neuroinflammation and Neurodegeneration: Benzimidazole derivatives have been shown to possess anti-inflammatory and neuroprotective properties.[4] They may exert these effects by inhibiting inflammatory pathways, such as the NLRP3 inflammasome, and by scavenging free radicals.[4]
Data Presentation
The following table summarizes the reported biological activities of representative fluorinated benzimidazole derivatives.
| Compound Class | Target | Assay | Activity | Reference |
| Fluoro-benzimidazole derivatives | β-secretase (BACE1) | Enzyme Inhibition Assay | Lead compounds identified | [2] |
| 4,6-Difluoro-1H-benzo[d]imidazol-7-amine | GABA-A Receptor | Molecular Docking | Potential Binder | [1] |
| Benzimidazole derivatives | NLRP3 Inflammasome | Cellular Assays | Inhibition of inflammasome | [4] |
| Benzimidazole derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Potent inhibition | [3] |
Experimental Protocols
General Synthesis of a Difluorinated Benzimidazole Derivative
This protocol describes a general method for the synthesis of a 2-substituted-4,6-difluorobenzimidazole, which can be adapted for the synthesis of various analogs.
Caption: General synthesis of a 2-substituted-4,6-difluorobenzimidazole.
Protocol:
-
Dissolve 3,5-difluoro-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a suitable oxidizing agent, such as sodium metabisulfite, to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
In Vitro β-Secretase (BACE1) Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to screen for BACE1 inhibitors.
Caption: Workflow for an in vitro BACE1 FRET assay.
Protocol:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
In a 96-well black microplate, add the BACE1 enzyme to the assay buffer.
-
Add the test compound (dissolved in DMSO, final concentration typically 1-10 µM) or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Initiate the reaction by adding a BACE1 FRET substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Calculate the percent inhibition of BACE1 activity relative to the vehicle control.
Evaluation of NLRP3 Inflammasome Inhibition in a Cellular Model
This protocol describes the use of lipopolysaccharide (LPS)-primed and ATP-stimulated bone marrow-derived macrophages (BMDMs) to assess the inhibitory effect of a compound on the NLRP3 inflammasome.
Caption: Experimental workflow for NLRP3 inflammasome inhibition assay.
Protocol:
-
Culture bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Prime the BMDMs with lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β expression.
-
Treat the primed cells with the fluorinated benzimidazole derivative at various concentrations for 30 minutes.
-
Stimulate the cells with ATP to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
Signaling Pathway
Caption: Inhibition of the amyloidogenic pathway by a fluoro-benzimidazole derivative.
This diagram illustrates how a fluoro-benzimidazole derivative can act as a BACE1 inhibitor to block the production of amyloid-beta peptides, a key pathological event in Alzheimer's disease.
Conclusion
While direct evidence for the use of this compound in neurological disorder studies is currently lacking, the broader class of fluorinated benzimidazole derivatives represents a promising area for therapeutic development. Their potential to modulate key targets such as GABA-A receptors, BACE1, and the NLRP3 inflammasome suggests that further investigation into this chemical space is warranted. The protocols and information provided herein offer a foundational framework for researchers to explore the neuropharmacological potential of these compounds.
References
- 1. Buy 4,6-Difluoro-1H-benzo[d]imidazol-7-amine | 2208-26-6 [smolecule.com]
- 2. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
Topic: Experimental Design for Testing 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for evaluating the therapeutic efficacy of the novel compound, this compound. Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The proposed experimental design encompasses a multi-tiered approach, beginning with in vitro characterization to determine cytotoxicity and elucidate the potential mechanism of action, followed by in vivo studies to assess efficacy in relevant disease models. Standardized protocols and data presentation formats are provided to ensure reproducibility and clarity of results.
Introduction
This compound is a small molecule belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use[4]. The diverse biological activities of these compounds stem from their ability to interact with various biological targets, including enzymes and receptors[1][4]. Given the broad therapeutic potential of this chemical class, a systematic evaluation of this compound is warranted. This document outlines a comprehensive experimental plan to assess its efficacy, focusing on potential anticancer and anti-inflammatory applications.
Experimental Workflow
The experimental workflow is designed as a screening cascade to efficiently evaluate the compound's potential.
Caption: Experimental workflow for efficacy testing.
Phase 1: In Vitro Screening Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] | [Insert Value] |
Kinase Inhibition Assay
Objective: To screen for potential inhibitory activity against a panel of kinases, as many benzimidazole derivatives are known to be kinase inhibitors.
Protocol:
-
Utilize a commercial kinase profiling service or an in-house kinase assay platform (e.g., LanthaScreen™, Kinase-Glo®).
-
Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of relevant kinases (e.g., receptor tyrosine kinases, cell cycle-related kinases).
-
For any identified "hits" (kinases with >50% inhibition), perform a dose-response assay to determine the IC50 value.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| EGFR | [Insert Value] | [Insert Value if applicable] |
| VEGFR2 | [Insert Value] | [Insert Value if applicable] |
| CDK2 | [Insert Value] | [Insert Value if applicable] |
| BRAF | [Insert Value] | [Insert Value if applicable] |
Phase 2: Mechanism of Action (MoA) Elucidation
Based on the results from Phase 1, subsequent experiments will be designed to elucidate the underlying mechanism of action. For instance, if the compound shows significant cytotoxicity and inhibits a cell cycle-related kinase, further investigation into cell cycle arrest and apoptosis would be warranted.
Hypothetical Signaling Pathway (if identified as a kinase inhibitor)
Caption: Hypothetical kinase inhibition pathway.
Phase 3: In Vivo Efficacy Studies
Xenograft Mouse Model of Cancer
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., one that showed high sensitivity in vitro) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| Compound (Low Dose) | [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (High Dose) | [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The described experimental design provides a robust framework for the initial efficacy testing of this compound. The phased approach allows for go/no-go decisions at critical stages of the investigation, ensuring a resource-efficient evaluation of this promising compound. The detailed protocols and data presentation formats will facilitate clear and comparable results, paving the way for further preclinical development.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated benzimidazole derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids, is crucial for quality control, pharmacokinetic studies, and metabolic profiling. This document provides detailed analytical methods for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on established analytical principles for structurally related benzimidazole compounds.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV Method: A robust and widely accessible method suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of the analyte at low concentrations in complex biological matrices such as plasma and urine.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quality control of this compound in pharmaceutical preparations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 20 mM Phosphate Buffer (pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Phosphate Buffer (20 mM, pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared phosphate buffer and HPLC-grade methanol in the specified ratio. Degas the mixture before use.
-
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation (for Pharmaceutical Formulation):
-
Tablets: Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to the mark with methanol and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from common excipients |
Diagram: HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the determination of this compound in biological matrices such as human plasma.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor Ion (Q1) m/z [M+H]⁺ → Product Ion (Q3) m/z
-
Internal Standard (IS): (e.g., a stable isotope-labeled analog) Precursor Ion (Q1) m/z [M+H]⁺ → Product Ion (Q3) m/z
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
3. Reagent and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
4. Sample Preparation (from Human Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Vortex and transfer to an autosampler vial for injection.
-
Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
Diagram: LC-MS/MS Sample Preparation and Analysis Workflow
Caption: Sample preparation and analysis workflow for LC-MS/MS quantification in plasma.
Disclaimer
The methods and data presented in this document are proposed based on established analytical techniques for similar compounds and should be fully validated by the end-user for their specific application and matrix to ensure compliance with all relevant regulatory guidelines.
Synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one Analogs for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one analogs for structure-activity relationship (SAR) studies. This class of compounds holds significant promise in medicinal chemistry, with analogs demonstrating inhibitory activity against various biological targets, including protein kinases implicated in cancer.
Introduction
Benzimidazolone derivatives are a well-established scaffold in drug discovery, known for their diverse pharmacological activities. The introduction of fluorine atoms into the benzimidazolone core can significantly modulate the physicochemical properties of the molecules, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy. Specifically, the 4,6-difluoro substitution pattern is of considerable interest for its potential to confer unique binding properties and improved pharmacokinetic profiles. This document outlines the synthetic strategies for accessing these analogs and presents a framework for conducting SAR studies to identify potent and selective drug candidates.
Synthetic Protocols
The synthesis of this compound and its N-substituted analogs can be achieved through a straightforward two-step process starting from the commercially available 1,3-difluoro-2,4-dinitrobenzene. The general synthetic scheme is outlined below.
Synthesis of 4,6-Difluoro-1,2-phenylenediamine (Intermediate 1)
Reaction Scheme:
Protocol:
-
To a solution of 1,3-difluoro-2,4-dinitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or methanol, add a reducing agent. Common reducing agents for this transformation include tin(II) chloride (SnCl2·2H2O, 5.0 eq.) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere.
-
For SnCl2 reduction: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
For catalytic hydrogenation: The reaction is carried out at room temperature under a hydrogen balloon or in a Parr hydrogenator until the theoretical amount of hydrogen is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
For SnCl2 reduction: The mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the pH is basic. The resulting precipitate is filtered, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
For catalytic hydrogenation: The catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure.
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo to afford the crude 4,6-difluoro-1,2-phenylenediamine. The product can be purified by column chromatography on silica gel if necessary.
Synthesis of this compound (Core Scaffold)
Reaction Scheme:
Protocol:
-
To a solution of 4,6-difluoro-1,2-phenylenediamine (1.0 eq.) in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a carbonylating agent. Common and effective carbonylating agents include 1,1'-carbonyldiimidazole (CDI, 1.1 eq.) or triphosgene (0.4 eq.).
-
The reaction mixture is typically stirred at room temperature. If using triphosgene, the addition should be performed cautiously at 0 °C in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the generated HCl.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Synthesis of N-Substituted this compound Analogs
Reaction Scheme:
Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a suitable base. Common bases for this N-alkylation/arylation include potassium carbonate (K2CO3, 1.5-2.0 eq.) or sodium hydride (NaH, 1.1 eq., used with caution).
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to facilitate the formation of the corresponding anion.
-
Add the desired alkyl or aryl halide (R-X, 1.1 eq.).
-
The reaction mixture is then stirred at room temperature or heated to an elevated temperature (e.g., 50-80 °C) to drive the reaction to completion, which is monitored by TLC.
-
After completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to provide the desired N-substituted analog.
Structure-Activity Relationship (SAR) Studies Data
The following table summarizes the in vitro biological activity of representative this compound analogs against various cancer cell lines and protein kinases. This data is crucial for understanding the structure-activity relationships and guiding further optimization of lead compounds.
| Compound ID | R1-Substituent | R3-Substituent | Target Cell Line/Kinase | IC50 (µM) |
| A-1 | H | H | A549 (Lung Cancer) | > 50 |
| A-2 | H | Benzyl | A549 (Lung Cancer) | 15.2 |
| A-3 | H | 4-Fluorobenzyl | A549 (Lung Cancer) | 8.7 |
| A-4 | H | 2,4-Difluorobenzyl | A549 (Lung Cancer) | 5.1 |
| B-1 | H | H | EGFR | > 100 |
| B-2 | H | 3-Chlorobenzyl | EGFR | 25.6 |
| B-3 | H | 4-Methoxybenzyl | EGFR | 12.3 |
| B-4 | Benzyl | Benzyl | EGFR | 45.8 |
| C-1 | H | H | CDK2 | > 100 |
| C-2 | H | (Furan-2-yl)methyl | CDK2 | 18.9 |
| C-3 | H | (Thiophen-2-yl)methyl | CDK2 | 14.5 |
Note: The data presented in this table is a compilation of representative values from various studies and is intended for comparative purposes. Actual IC50 values may vary depending on the specific assay conditions.
Experimental Workflows and Signaling Pathways
General Workflow for Synthesis and SAR Evaluation
The following diagram illustrates the typical workflow for the synthesis of this compound analogs and their subsequent evaluation in SAR studies.
Caption: Synthetic and evaluation workflow.
Representative Kinase Signaling Pathway
Many benzimidazolone derivatives have been identified as kinase inhibitors. The following diagram depicts a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors. The this compound analogs can potentially inhibit the kinase domain of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Generic RTK signaling pathway inhibition.
Conclusion
The synthetic routes described provide a reliable and versatile platform for the generation of a library of this compound analogs. The preliminary SAR data indicates that substitutions on the nitrogen atoms of the benzimidazolone core are crucial for biological activity. Further exploration of a diverse range of substituents is warranted to develop potent and selective inhibitors for desired biological targets. The provided protocols and workflows offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to advance the discovery of novel therapeutics based on this promising scaffold.
Application Notes and Protocols for In Vivo Delivery of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are generalized for benzimidazole derivatives and are intended as a starting point for the in vivo evaluation of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. Specific parameters such as dosage, vehicle composition, and pharmacokinetic profiles must be empirically determined for this particular compound.
Introduction
This compound is a fluorinated benzimidazole derivative. Compounds of this class often exhibit poor aqueous solubility, which presents a significant challenge for in vivo delivery and can lead to low and variable oral bioavailability.[1][2][3][4] This document provides an overview of common delivery methods, formulation strategies, and experimental protocols to guide researchers in the in vivo assessment of this compound. The information is based on established practices for structurally related benzimidazole compounds.
In Vivo Delivery Methods
The choice of administration route for in vivo studies depends on the experimental objectives, such as assessing oral bioavailability or achieving rapid systemic exposure.
-
Oral Gavage (p.o.): This is the preferred method for evaluating the oral bioavailability and potential clinical translation of a compound. It directly introduces the test substance into the stomach.
-
Intraperitoneal Injection (i.p.): This route is frequently used in preclinical research for its ability to achieve rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism in the liver to some extent.[1]
Formulation Strategies for Poorly Soluble Benzimidazoles
To enhance the systemic exposure of poorly soluble compounds like this compound, appropriate formulation is critical. The goal is to create a stable and homogenous suspension or solution.
A common formulation approach involves the use of a multi-component vehicle system:
-
Suspending Agent/Surfactant: Agents like Tween® 80 or Cremophor® EL are used to wet the compound particles and prevent aggregation.
-
Solubilizing Agent: Co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), or N,N-Dimethylformamide (DMF) can be used to dissolve the compound.
-
Bulk Vehicle: Saline or water is typically used to adjust the final concentration.
Table 1: Example Formulation Compositions for In Vivo Studies of Benzimidazole Derivatives
| Component | Purpose | Example Concentration Range | Notes |
| Tween® 80 | Surfactant/Wetting Agent | 0.5% - 5% (v/v) | Helps to create a uniform suspension. |
| DMSO | Solubilizing Agent | 5% - 10% (v/v) | Use the lowest effective concentration due to potential toxicity. |
| PEG 400 | Co-solvent/Solubilizer | 10% - 30% (v/v) | A less toxic alternative to DMSO. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% - 1% (w/v) in water | Forms a viscous solution to keep the compound suspended. |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | Should be sterile for injections. |
Experimental Protocols
Protocol for Formulation Preparation (Suspension)
This protocol is a general guideline for preparing a suspension for oral gavage or intraperitoneal injection.
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and number of animals.
-
Initial Wetting: In a sterile mortar, add a few drops of Tween® 80 to the compound powder. Triturate with a pestle to form a uniform paste.
-
Solubilization (Optional): If using a co-solvent, add the required volume of DMSO or PEG 400 to the paste and mix thoroughly until the compound is fully or partially dissolved.
-
Suspension: Gradually add the bulk vehicle (e.g., 0.5% CMC in saline) to the mixture while continuously stirring or vortexing to form a homogenous suspension.
-
Final Volume: Adjust to the final desired volume with the bulk vehicle.
-
Administration: Keep the suspension continuously stirred during administration to ensure uniform dosing.
Protocol for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared formulation of this compound
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Inject the formulation smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Quantitative Data Overview (Hypothetical)
As specific pharmacokinetic data for this compound is not publicly available, the following table presents a hypothetical summary of parameters that should be evaluated, with example values based on other benzimidazole derivatives.[1][6]
Table 2: Hypothetical Pharmacokinetic Parameters of a Benzimidazole Derivative in Mice
| Parameter | Oral Gavage (10 mg/kg) | Intraperitoneal Injection (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (h) | 2.0 ± 0.5 | 0.5 ± 0.1 |
| AUC (0-t) (ng*h/mL) | 600 ± 90 | 2500 ± 300 |
| Bioavailability (%) | ~15% | N/A |
| Half-life (t1/2) (h) | 3.5 ± 0.8 | 3.2 ± 0.6 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of a novel compound.
Caption: General workflow for in vivo compound testing.
Potential Signaling Pathway: GABA-A Receptor Modulation
Some benzimidazole derivatives have been shown to interact with GABA-A receptors. The following diagram illustrates a simplified signaling pathway for a GABA-A receptor agonist.
Caption: Simplified GABA-A receptor signaling pathway.
References
- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. research.vt.edu [research.vt.edu]
- 6. Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one with the GABA-A Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting molecular docking studies on 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one with the γ-aminobutyric acid type A (GABA-A) receptor. Benzimidazole derivatives have shown a wide range of biological activities, and computational methods like molecular docking are crucial for predicting the binding affinity and interaction patterns of novel compounds with protein targets. A structurally similar compound, 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, has been suggested to bind to the GABA-A receptor, making it a prime target for this investigation.[1] These protocols will guide researchers through protein and ligand preparation, docking simulation, and results in analysis, facilitating the exploration of this compound as a potential modulator of the GABA-A receptor.
Introduction
This compound is a small molecule belonging to the benzimidazole class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anticonvulsant properties.[1] The introduction of fluorine atoms to the benzimidazole core can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2] It is a well-established target for various therapeutic agents, including benzodiazepines and barbiturates, which modulate the receptor's activity to produce sedative, anxiolytic, and anticonvulsant effects. Given that a closely related molecule has been identified as a potential binder to the GABA-A receptor, this study aims to computationally evaluate the interaction between this compound and the GABA-A receptor through molecular docking.[1]
Hypothetical Signaling Pathway
The GABA-A receptor is a chloride ion channel that is opened upon the binding of GABA.[2] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. The following diagram illustrates a simplified signaling pathway involving the GABA-A receptor.
Caption: Simplified GABA-A receptor signaling pathway.
Experimental Protocols
The following protocols outline the steps for a comprehensive molecular docking study.
Software and Tools
-
Protein Preparation: UCSF Chimera, PyMOL, Schrödinger's Protein Preparation Wizard, or similar.
-
Ligand Preparation: ChemDraw, Avogadro, or similar for 2D/3D structure generation. Ligand preparation modules in docking software suites.
-
Molecular Docking: AutoDock Vina, Glide (Schrödinger), GOLD, or other validated docking software.
-
Visualization and Analysis: PyMOL, UCSF Chimera, Discovery Studio Visualizer.
Protocol for Molecular Docking
This protocol provides a generalized workflow. Specific commands and steps will vary depending on the software used.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known ligand if available.
-
Pre-processing:
-
Remove water molecules, ions, and any co-crystallized ligands not relevant to the binding site of interest.
-
Add hydrogen atoms, as they are often not resolved in crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues at a physiological pH (e.g., 7.4).
-
Repair any missing side chains or loops in the protein structure using built-in tools in the preparation software.
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen-bonding network.
Step 2: Ligand Preparation
-
Generate Ligand Structure: Draw the 2D structure of this compound and convert it to a 3D structure.
-
Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Generate Tautomers/Ionization States: If applicable, generate possible tautomers and ionization states of the ligand at physiological pH.
-
Assign Partial Charges: Assign partial atomic charges to the ligand atoms.
Step 3: Docking Simulation
-
Define the Binding Site: Define the docking grid box around the putative binding site on the GABA-A receptor. If a co-crystallized ligand was present, the grid can be centered on its location. The size of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
Run Docking Algorithm: Execute the docking simulation using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.
-
Generate Docking Poses: The output will typically consist of a set of ranked docking poses of the ligand in the protein's binding site, along with their corresponding docking scores and/or binding energies.
Step 4: Post-Docking Analysis
-
Analyze Docking Poses: Visualize the top-ranked docking poses to assess their plausibility. The best pose should exhibit favorable intermolecular interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Identify Key Interactions: Identify the key amino acid residues in the binding pocket that interact with the ligand.
-
Compare with Known Binders: If docking a known active compound or a reference ligand, compare its docking pose and interactions with those of the test ligand to validate the docking protocol and gain insights into the structure-activity relationship.
Docking Workflow Diagram
The following diagram illustrates the general workflow for a molecular docking study.
Caption: General workflow for molecular docking.
Data Presentation
The results of the molecular docking study should be summarized in a clear and concise manner. A tabular format is recommended for presenting quantitative data.
Table 1: Hypothetical Docking Results of this compound with GABA-A Receptor
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Binding Energy (kcal/mol) | -9.2 |
| Hydrogen Bond Interactions | |
| Residue | Distance (Å) |
| Thr142 | 2.9 |
| Tyr205 | 3.1 |
| Hydrophobic Interactions | |
| Residue | |
| Phe99 | |
| Met130 | |
| Tyr157 | |
| Key Interacting Residues | Phe99, Met130, Thr142, Tyr157, Tyr205 |
Conclusion
This application note provides a comprehensive protocol for conducting molecular docking studies of this compound with the GABA-A receptor. By following these detailed methodologies, researchers can effectively predict the binding mode and affinity of this compound, providing valuable insights for further experimental validation and its potential development as a novel therapeutic agent targeting the GABA-A receptor. The successful application of these computational techniques can significantly accelerate the drug discovery process.
References
Troubleshooting & Optimization
improving the solubility of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one for experiments
Technical Support Center: 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one Solubility
This guide provides troubleshooting and answers to frequently asked questions regarding the solubility of this compound for experimental use by researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer for a cell-based assay.
-
Cause: This is a common issue for poorly water-soluble compounds. The compound is soluble in the high concentration of organic solvent (DMSO) but crashes out when the polarity of the solvent is increased by the addition of the aqueous buffer.
-
Solution:
-
Perform Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous assay medium, perform serial dilutions of your compound in 100% DMSO.[1] This reduces the concentration of the compound in the DMSO stock that is added to the aqueous buffer.
-
Stepwise Dilution: When adding the DMSO stock to the aqueous buffer, do so in a stepwise manner with gentle mixing. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both solubility issues and potential cytotoxicity.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Issue: The compound will not fully dissolve in my chosen solvent.
-
Cause: The compound may have low solubility in the selected solvent at the desired concentration.
-
Solution:
-
Sonication: Use a water bath sonicator to aid dissolution.[1] The ultrasonic waves can help to break up solid particles and increase the rate of dissolution.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., at 37°C) can increase the solubility of some compounds.[1] However, be cautious, as heat can degrade thermally sensitive compounds.
-
Test Alternative Solvents: If the compound remains insoluble, you may need to test a different solvent or a co-solvent system.
-
Issue: I am observing toxicity in my cell culture experiments that may be related to the solvent.
-
Cause: High concentrations of some organic solvents, like DMSO, can be toxic to cells.[1]
-
Solution:
-
Reduce Final Solvent Concentration: The most effective way to mitigate solvent-induced toxicity is to lower its final concentration in the cell culture medium. For many cell-based assays, a final DMSO concentration of ≤ 0.5% is recommended, while primary cell cultures may require even lower concentrations (≤ 0.1%).[1]
-
Solvent Tolerance Study: If you are unsure about the tolerance of your specific cell line to a solvent, it is advisable to perform a solvent tolerance study. This involves exposing your cells to a range of solvent concentrations and assessing cell viability.
-
Use a Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments. This allows you to distinguish between the effects of the compound and the effects of the solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound?
Q2: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds:
-
Co-solvents: Using a mixture of solvents can improve solubility.[3][4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[3][6]
-
Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which can enhance their aqueous solubility and dissolution rate.[6][7]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level to improve its dissolution properties.[6][7]
Q3: What concentration of DMSO is safe for my cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% in cell-based assays.[1][2] For sensitive cell lines, such as primary cells, the final concentration should be even lower, ideally ≤ 0.1%.[1] It is always recommended to perform a solvent tolerance experiment for your specific cell line to determine the maximum non-toxic concentration.
Q4: How should I prepare a stock solution of this compound in DMSO?
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound.
-
Add DMSO: Transfer the compound to a sterile tube and add the calculated volume of high-purity, sterile DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Dissolve: Gently vortex or sonicate the tube until the compound is completely dissolved.[1] Gentle warming can be used if necessary, but with caution.[1]
-
Storage: Store the stock solution in tightly sealed containers at a low temperature (-20°C or -80°C) to maintain its integrity.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[1][2]
Data Presentation
Table 1: General Approaches for Solubility Enhancement
| Technique | Mechanism | Common Agents/Methods |
| Co-solvency | Reduces the polarity of the aqueous solvent.[5] | Ethanol, Propylene Glycol, PEG 400[5][8] |
| pH Adjustment | Ionizes the compound, increasing its interaction with water. | Acids, Bases, Buffers |
| Surfactants | Form micelles to encapsulate the hydrophobic compound.[6] | Polysorbates (Tween®), Sodium Lauryl Sulfate (SLS)[3][9] |
| Complexation | Forms a more soluble complex with the compound.[6] | Cyclodextrins |
| Particle Size Reduction | Increases the surface area available for dissolution.[4][6][8] | Micronization, Nanosuspension[4][6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of a similar compound, 4,6-difluoro-1H-1,3-benzodiazol-2-amine, is 169.13 g/mol .[10] Use the specific molecular weight for your compound.
-
Weighing: Carefully weigh the calculated mass of the compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the appropriate volume of sterile, high-purity DMSO.
-
Mixing: Vortex the tube gently until the compound is fully dissolved.[1] If necessary, place the tube in a water bath sonicator for several minutes to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed tubes.[1]
Protocol 2: Serial Dilution for Cell-Based Assays
-
Initial Dilution: Start with your high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Prepare a series of dilutions of your stock solution in 100% DMSO. For example, to make a 1:10 dilution, add 10 µL of your 10 mM stock to 90 µL of 100% DMSO to get a 1 mM solution. Continue this process to create a range of concentrations in 100% DMSO.
-
Final Dilution in Assay Medium: Add a small volume of your serially diluted DMSO stocks to your assay medium to achieve the final desired concentrations. For instance, adding 1 µL of a 1 mM DMSO stock to 999 µL of assay medium will result in a final concentration of 1 µM with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the assay medium as used for the highest concentration of your compound.
Visualizations
Caption: Experimental workflow for preparing and using a poorly soluble compound.
Caption: Decision tree for selecting a solubility enhancement technique.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ijmsdr.org [ijmsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
The benzimidazole scaffold is a core structure in many biologically active compounds with diverse mechanisms of action, including disruption of microtubule polymerization, inhibition of kinases, topoisomerase inhibition, and epigenetic modulation.[1][2][4][5][6] Resistance to these compounds can arise through various cellular adaptations.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. How can I confirm the development of resistance?
A1: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a primary indicator of resistance.[7][8] It is crucial to perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the IC50 values accurately.
Q2: What are the common causes of inconsistent results in my drug sensitivity assays?
A2: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.[9]
-
Compound Stability: Prepare fresh drug solutions for each experiment, as the compound may degrade or precipitate in the culture medium.[9]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses to drugs.[9]
Q3: I have confirmed resistance in my cell line. What are the potential underlying mechanisms?
A3: Resistance to benzimidazole-based compounds can be multifactorial. Some common mechanisms include:
-
Target Alteration: Mutations or changes in the expression of the drug's molecular target can reduce binding affinity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell.[1]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR can help cells evade drug-induced apoptosis.[1]
-
Altered Drug Metabolism: Cells may enhance the metabolic inactivation of the compound.[1]
Troubleshooting Guide: Investigating Resistance Mechanisms
This guide provides a structured approach to identifying the mechanism of resistance in your cell line.
| Observed Problem | Potential Cause | Suggested Experimental Approach |
| Increased IC50 value | General drug resistance | 1. Confirm resistance by repeating the IC50 determination. 2. Proceed to investigate specific resistance mechanisms. |
| Reduced intracellular drug accumulation | Increased drug efflux | 1. Perform a rhodamine 123 or calcein-AM efflux assay to assess P-gp function.[9] 2. Analyze the expression of ABC transporters (e.g., P-gp, MRP1, BCRP) by Western blot or qRT-PCR. |
| No change in intracellular drug accumulation, but reduced target engagement | Target alteration | 1. If the target is known, sequence the gene encoding the target protein to identify potential mutations. 2. Perform a cellular thermal shift assay (CETSA) to assess target engagement in sensitive vs. resistant cells. |
| Activation of pro-survival signals | Upregulation of survival pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in survival pathways (e.g., Akt, mTOR, ERK). 2. Test the effect of combining this compound with inhibitors of these pathways. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay to Determine IC50
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[10]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability using Trypan blue.
-
Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the drug dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
-
Incubation:
-
Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for Analysis of Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., P-gp, p-Akt, Akt) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Troubleshooting workflow for investigating drug resistance.
Caption: Potential mechanisms of resistance to a benzimidazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimizing reaction conditions for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the cyclization of 3,5-difluoro-o-phenylenediamine with a carbonylating agent. Common carbonyl sources include urea, phosgene derivatives (like triphosgene or carbonyldiimidazole), and chloroformates. The reaction with urea is often preferred due to its lower toxicity and cost.
Q2: How do the electron-withdrawing fluorine atoms affect the synthesis?
A2: The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. This reduces the nucleophilicity of the amine groups in the 3,5-difluoro-o-phenylenediamine starting material, which can make the cyclization step more challenging compared to the synthesis of non-fluorinated benzimidazolones. Higher reaction temperatures or longer reaction times may be necessary to achieve a good yield.
Q3: What are the typical solvents used for this synthesis?
A3: The choice of solvent depends on the carbonylating agent. For reactions involving urea, high-boiling point polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are commonly used to facilitate the high temperatures required. When using phosgene derivatives, less polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are often employed at lower temperatures.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol, methanol, or a mixture of DMF and water. If the product contains significant impurities, column chromatography on silica gel may be necessary.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In ¹H NMR, you would expect to see signals for the aromatic protons and the N-H protons of the benzimidazolone ring. The aromatic protons will likely appear as a triplet or a doublet of doublets due to coupling with the fluorine atoms. The N-H protons will appear as a broad singlet. In ¹³C NMR, the carbon atoms attached to fluorine will show characteristic C-F coupling. The carbonyl carbon will appear at a downfield chemical shift (typically around 150-160 ppm). Mass spectrometry should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₄F₂N₂O).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reduced nucleophilicity of 3,5-difluoro-o-phenylenediamine due to the electron-withdrawing fluorine atoms may require more forcing conditions. 2. Decomposition of starting material or product: The reaction temperature may be too high, leading to degradation. 3. Poor quality of reagents: Starting materials or reagents may be impure or wet. | 1. Increase reaction temperature and/or time: Gradually increase the reaction temperature in 10°C increments or prolong the reaction time. Monitor the reaction progress by TLC. 2. Optimize temperature: If decomposition is suspected, lower the reaction temperature and extend the reaction time. 3. Ensure reagent quality: Use freshly purified starting materials. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive carbonylating agents like phosgene derivatives. |
| Formation of Multiple Byproducts | 1. Side reactions: Undesired reactions, such as polymerization of the starting diamine or reaction of the product with the carbonylating agent, can occur. 2. Reaction with solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions. | 1. Use a milder carbonylating agent: Consider using carbonyldiimidazole (CDI) at a lower temperature. 2. Change the solvent: Switch to a more inert high-boiling solvent like sulfolane or diphenyl ether. 3. Optimize stoichiometry: Use a precise 1:1 molar ratio of the diamine to the carbonylating agent. |
| Product is Difficult to Purify | 1. Presence of colored impurities: These may arise from oxidation of the o-phenylenediamine starting material. 2. Product co-precipitates with starting material: The solubility of the starting material and product may be similar in the reaction solvent. | 1. Decolorize the crude product: Treat a solution of the crude product with activated charcoal before recrystallization. 2. Optimize recrystallization solvent: Experiment with different solvent systems to find one that selectively dissolves either the product or the starting material. A solvent/anti-solvent system may be effective. 3. Utilize column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). |
| Inconsistent Results | 1. Atmospheric moisture: Moisture can hydrolyze some carbonylating agents and affect the reaction outcome. 2. Variability in heating: Inconsistent heating can lead to variations in reaction rate and byproduct formation. | 1. Conduct the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere, especially with moisture-sensitive reagents. 2. Use a controlled heating source: Employ an oil bath or a heating mantle with a temperature controller to ensure consistent and uniform heating. |
Experimental Protocols
Synthesis of this compound via Urea Cyclization
This protocol is a representative procedure based on general methods for benzimidazolone synthesis and should be optimized for specific laboratory conditions.
Materials:
-
3,5-difluoro-o-phenylenediamine
-
Urea
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoro-o-phenylenediamine (1.0 eq) and urea (1.1 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the diamine.
-
Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or a mixture of DMF and water to obtain this compound as a solid.
Data Presentation
Table 1: Reaction Conditions for Benzimidazolone Synthesis
| Carbonylating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Urea | DMF | 140-150 | 4-8 | 60-80 |
| Triphosgene | THF | 0 - rt | 2-4 | 75-90 |
| Carbonyldiimidazole (CDI) | THF | rt - reflux | 3-6 | 70-85 |
| Ethyl Chloroformate | Pyridine | rt - 100 | 2-5 | 65-85 |
Note: Yields are generalized from literature on benzimidazolone synthesis and may vary for the 4,6-difluoro derivative.
Visualizations
Technical Support Center: Crystallization of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the crystallization of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. The information provided is based on general principles for the crystallization of benzimidazole derivatives and related heterocyclic compounds, as specific literature on the crystallization of this particular compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before attempting the crystallization of this compound?
A1: Before beginning, it is crucial to have a clear understanding of the compound's properties. While specific data for this compound is not widely published, related benzimidazole compounds are generally crystalline solids. Key pre-crystallization steps include:
-
Purity Analysis: Assess the purity of your crude material using techniques like NMR, LC-MS, or HPLC. The presence of impurities can significantly hinder crystallization.[1][2]
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to identify a suitable system. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Safety Precautions: Review the material safety data sheet (MSDS) for the compound and all solvents to be used. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q2: Which solvents are generally suitable for the crystallization of benzimidazole derivatives?
A2: Benzimidazole derivatives have been successfully crystallized from a variety of organic solvents. The choice of solvent is critical for obtaining high-purity crystals.[3] Suitable solvents can include halogenated hydrocarbons, hydrocarbons, esters, ethers, and alcohols.[4] A mixed solvent system, often a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble), can also be effective.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, which often result from oxidation or side reactions, can sometimes be removed during recrystallization by treating the hot solution with activated carbon (charcoal).[5] A small amount of charcoal is added to the hot solution, and after a brief period, it is removed by hot filtration.[5] It is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product.[5]
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
Q1.1: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
A1.1: This is a common issue that can be addressed through several techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Anti-solvent Addition: If using a single solvent, you can try adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid.
-
-
Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q2.1: When I cool the solution, an oily liquid separates instead of solid crystals. How can I resolve this?
A2.1: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when the concentration of the solute is too high.[6] To address this:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the "good" solvent to lower the saturation point and then allow it to cool slowly.[6]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.
-
Change the Solvent System: The current solvent may be too good. Try a solvent in which the compound is less soluble, or use a mixed solvent system.
Issue 3: The Crystal Yield is Very Low
Q3.1: I have successfully obtained crystals, but the final yield is poor. How can I improve it?
A3.1: A low yield can be due to several factors:[6]
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[6] If possible, concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If crystals form too quickly in the hot solution, some of the product may be lost during hot filtration. Ensure the filtration apparatus is pre-heated.
-
Inappropriate Cooling: Cooling the solution too quickly can lead to the formation of small crystals that are difficult to collect. A slower cooling process generally yields larger crystals and better recovery.
Issue 4: The Crystals are Discolored or Appear Impure
Q4.1: My final crystals are not white and appear to be contaminated. What is the cause and how can I purify them?
A4.1: Discoloration often indicates the presence of impurities.[5] Potential sources of impurities in benzimidazole synthesis include unreacted starting materials or by-products from side reactions.[2][7]
-
Recrystallization: A second recrystallization step can often improve the purity and color of the final product.
-
Activated Carbon Treatment: As mentioned in the FAQs, using activated carbon during recrystallization can help adsorb colored impurities.[5]
-
Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the desired compound from the impurities.[3]
Data Presentation
Table 1: Suggested Solvents for Crystallization of Benzimidazole Derivatives
| Solvent Class | Example Solvents | Boiling Point (°C) | General Suitability |
| Alcohols | Methanol, Ethanol, Isopropanol | 64.7, 78.4, 82.6 | Often good solvents when hot, with reduced solubility when cold. |
| Esters | Ethyl Acetate | 77.1 | A versatile solvent, often used in mixed solvent systems. |
| Ketones | Acetone | 56 | Can be a good solvent, but its low boiling point may require careful handling. |
| Ethers | Diethyl Ether, Dioxane | 34.6, 101 | Diethyl ether is highly volatile; dioxane has a higher boiling point. |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | 110.6, 68, 80.7 | Often used as anti-solvents or for compounds with lower polarity. |
| Halogenated | Dichloromethane (DCM) | 39.6 | Good for dissolving many organic compounds, often used with an anti-solvent. |
Table 2: Potential Process-Related Impurities in Benzimidazole Synthesis
| Impurity Type | Potential Source | Impact on Crystallization |
| Unreacted Starting Materials | Incomplete reaction | Can co-crystallize or inhibit crystal growth. |
| Positional Isomers | Non-specific reactions | May have similar solubility, making them difficult to remove by crystallization.[7] |
| Oxidation Products | Exposure to air during synthesis or workup | Often colored and can be incorporated into the crystal lattice. |
| By-products from Side Reactions | Depending on the synthetic route | Can act as nucleation inhibitors or be incorporated as defects in the crystals. |
Experimental Protocols
General Protocol for Recrystallization of a Benzimidazole Derivative
This is a general procedure and may require optimization for this compound.
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (or the "good" solvent of a mixed pair).
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
Remove the flask from the heat.
-
Allow the solution to cool slightly to prevent flash boiling.
-
Add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a funnel and a receiving flask.
-
Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
-
Crystallization:
-
Cover the receiving flask and allow the solution to cool slowly to room temperature.
-
For optimal crystal growth, avoid disturbing the solution during this time.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry in the funnel by pulling air through them.
-
Transfer the crystals to a watch glass or drying oven to remove any remaining solvent.
-
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization problems.
Caption: Key factors that influence the final quality of the crystals.
References
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4,6-Difluoro-1H-benzo[d]imidazol-7-amine | 2208-26-6 [smolecule.com]
- 6. 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one [myskinrecipes.com]
- 7. eresearchco.com [eresearchco.com]
Technical Support Center: Minimizing Off-Target Effects of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. The following resources will help ensure the accuracy and specificity of your experimental outcomes.
Troubleshooting Guide
Unexpected experimental results can often be attributed to off-target effects. This guide provides strategies to identify and mitigate these effects.
| Issue | Potential Cause | Recommended Action |
| Inconsistent phenotypic outcomes across different cell lines. | Cell-type specific expression of off-target proteins. | 1. Profile Target and Off-Target Expression: Analyze the expression levels of the intended target and known off-target candidates in the cell lines being used. 2. Select Appropriate Cell Models: Choose cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[1] |
| Discrepancy between biochemical potency and cellular activity. | Poor cell permeability, rapid metabolism, or efflux of the compound. | 1. Assess Cell Permeability: Perform assays to determine if the compound is effectively entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in cellular extracts or culture medium.[1] |
| Observed toxicity at concentrations close to the effective dose. | Engagement of off-target proteins that regulate essential cellular pathways. | 1. Perform a Dose-Response Curve: Determine the therapeutic window by comparing the effective concentration (EC50) with the toxic concentration (TC50). 2. Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions that could lead to toxicity.[2][3][4][5][6] |
| Phenotype does not match genetic knockdown of the target. | The observed phenotype is due to off-target effects, not inhibition of the intended target. | 1. Genetic Validation: Use genetic methods like CRISPR-Cas9 or RNAi to knock down the intended target and compare the resulting phenotype to that of the inhibitor.[1] 2. Use a Structurally Unrelated Inhibitor: Corroborate findings with a different inhibitor that targets the same protein. A similar phenotype from both compounds strengthens the evidence for an on-target effect.[1] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with proteins other than its intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications. Differentiating between on-target and off-target effects is a critical challenge in drug discovery and chemical biology.[1]
Q2: How can I proactively assess the potential for off-target effects of my benzimidazole compound?
A2: A multi-faceted approach is recommended. In silico (computational) methods can predict potential off-target interactions by screening against databases of known protein structures.[7] Subsequently, in vitro biochemical assays, such as broad kinase selectivity profiling, can experimentally validate these predictions.[2][3][4][5][6] Finally, cell-based assays can confirm these interactions in a more biologically relevant context.[8][9][10]
Q3: What are the common off-targets for benzimidazole-based compounds?
A3: The benzimidazole scaffold is present in molecules that can interact with a variety of protein targets. While the specific off-targets of this compound are not definitively established without experimental data, related benzimidazole derivatives have been shown to interact with targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in DNA replication like topoisomerase.[11][12][13][14][15] Therefore, a broad screening approach is advisable.
Q4: Can off-target effects ever be beneficial?
A4: While often associated with adverse effects, off-target interactions can sometimes lead to beneficial therapeutic outcomes, a concept known as polypharmacology. However, any unintended interactions must be carefully characterized to understand the full pharmacological profile of the compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a large panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP. The concentration of ATP should be close to its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
-
Inhibitor Addition:
-
Add the diluted inhibitor or a vehicle control (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™, which measures the amount of ADP produced.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the test compound or a vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells, lyse them, and heat the lysates to a range of temperatures. The binding of the compound to its target protein is expected to increase the thermal stability of the protein.[16]
-
-
Protein Separation:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific to the intended target protein.[16]
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Visualizations
Caption: A typical experimental workflow for identifying and validating on- and off-target effects of a small molecule inhibitor.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Caption: A simplified signaling pathway illustrating on-target versus off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one in enzymatic assays. The focus is on the inhibition of 8-oxoguanine DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway and a common target for benzimidazolone derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a very low or no fluorescent signal in my OGG1 inhibition assay. What are the possible causes and solutions?
A low or non-existent signal is a frequent issue that can arise from several factors, ranging from reagent integrity to suboptimal assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive OGG1 Enzyme | Verify enzyme activity by running a positive control without any inhibitor. Ensure the enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Enzyme/Substrate Concentration | Titrate both the OGG1 enzyme and the fluorogenic DNA substrate to determine optimal concentrations that yield a robust and linear signal over time. |
| Degraded DNA Substrate | Ensure the fluorescently labeled DNA oligonucleotide probe is protected from light and stored correctly. Prepare fresh aliquots if degradation is suspected. |
| Incorrect Reaction Buffer | Confirm the use of an appropriate buffer, such as NEBuffer 4 (50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 1 mM DTT, pH 7.9).[1] |
| Problem with Coupled Enzyme (APE1) | In assays where apurinic/apyrimidinic endonuclease 1 (APE1) is used for signal amplification, verify APE1 activity in a separate control reaction.[2] |
Q2: My assay shows high background fluorescence, making it difficult to determine inhibitor activity. How can I reduce the background signal?
High background can mask the true signal from enzymatic activity.
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Pre-read the plate after adding the test compound (before adding the enzyme or substrate) to measure its intrinsic fluorescence. Subtract this value from the final readings. |
| Contaminated Reagents or Microplate | Use high-quality, nuclease-free water and reagents. Black, opaque microplates are recommended for fluorescence assays to minimize well-to-well crosstalk and background. |
| Spontaneous Substrate Degradation | Run a "no-enzyme" control well containing only the buffer and DNA substrate. A high signal in this well indicates substrate instability. Prepare the substrate solution fresh for each experiment. |
| DNA Intercalation | Some compounds can intercalate into DNA, altering the fluorescence signal. This can be tested by monitoring fluorescence changes of the DNA probe upon addition of the compound in the absence of the enzyme.[2] |
Q3: The dose-response curve for my inhibitor is not sigmoidal or shows poor reproducibility. What could be the issue?
Irregular or non-reproducible dose-response curves often point to issues with the inhibitor itself or the assay setup.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Inhibitor | This compound may have limited aqueous solubility. Prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%). |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, the effective concentration of the inhibitor is reduced. Consider adjusting the DMSO concentration or using a different co-solvent. |
| Assay Time Point | Ensure that the reaction is stopped during the initial linear phase. If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics and inaccurate IC50 values. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Some compounds can be unstable in aqueous buffer over time. |
Quantitative Data Summary
The following tables provide representative quantitative data for a typical OGG1 enzymatic assay. These values can serve as a baseline for comparison and optimization.
Table 1: OGG1 Kinetic Parameters with Fluorogenic Substrate
| Parameter | Value | Conditions |
| Apparent KM | ~0.77 µM | With OGR1 probe[3] |
| kcat | ~0.07 min-1 | With OGR1 probe[3] |
Table 2: Example IC50 Values for Benzimidazolone-Based OGG1 Inhibitors
| Compound | Reported IC50 | Assay Type |
| TH5487 | 342 nM | Fluorescence-based[4] |
| TH8535 | 200 nM | Fluorescence-based[2] |
| Representative Compound 1 | 0.29 µM | Fluorescence-based[5] |
| Representative Compound 2 | 7.17 µM | Fluorescence-based[5] |
Experimental Protocols
Detailed Methodology: Fluorescence-Based OGG1 Inhibition Assay
This protocol is adapted from established methods for screening OGG1 inhibitors.[1][2][4]
Principle: This assay relies on a synthetic DNA oligonucleotide probe containing an 8-oxoguanine (8-oxoG) lesion. The probe is dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA). In their proximity on the intact probe, the quencher suppresses the fluorophore's signal. The OGG1 enzyme recognizes and excises the 8-oxoG base. Subsequent cleavage of the DNA backbone at the resulting abasic site by OGG1's lyase activity (or by the addition of APE1) separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. Inhibitors will prevent this process, resulting in a lower fluorescence signal.[2][4]
Materials:
-
Human OGG1 enzyme
-
APE1 enzyme (optional, for enhanced signal)
-
Fluorogenic DNA substrate (e.g., with 8-oxoG, a fluorophore, and a quencher)
-
Assay Buffer: NEBuffer 4 (50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 1 mM DTT, pH 7.9)[1]
-
Test Inhibitor: this compound
-
100% DMSO
-
Black, opaque 96- or 384-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%) in all wells, including controls.
-
Reaction Mixture Preparation: In each well of the microplate, add the test inhibitor dilutions. Include "no inhibitor" (positive control, with DMSO vehicle) and "no enzyme" (background control) wells.
-
Enzyme Addition: Add human OGG1 enzyme (and APE1, if used) to each well, except for the "no enzyme" control wells. A typical final concentration for OGG1 is 25-50 nM.[1][5]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic DNA substrate to all wells. A typical final substrate concentration is 0.8-1.2 µM.[1]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[1][5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., λex = 485 nm and λem = 520 nm for FAM).
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for the OGG1 fluorescence-based inhibition assay.
Caption: The Base Excision Repair (BER) pathway initiated by OGG1.
References
- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Benzimidazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fluorinated benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing low yields in the condensation reaction to form the fluorinated benzimidazole ring?
Low yields are a common issue, often stemming from the electronic effects of the fluorine substituents. Fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the ortho-phenylenediamine precursor, thereby slowing down the cyclization step.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your fluorinated ortho-phenylenediamine and carboxylic acid (or aldehyde) are pure. Impurities can inhibit the reaction or lead to side products.
-
Optimize Reaction Conditions: The condensation often requires forcing conditions. Systematically vary the temperature, reaction time, and catalyst. Strong acids like polyphosphoric acid (PPA) or microwave irradiation can often improve yields.[1]
-
Choice of Acid/Coupling Agent: The traditional Phillips-Ladenburg condensation uses a carboxylic acid, often with a mineral acid catalyst.[2][3][4] If this fails, consider using more reactive derivatives like acid chlorides or anhydrides. Alternatively, using aldehydes in the presence of an oxidizing agent (a variation of the Weidenhagen reaction) can be effective.[5]
-
Solvent Selection: High-boiling point solvents can help drive the reaction to completion by facilitating the removal of water.
2. How can I control the regioselectivity when using an unsymmetrically substituted fluorinated o-phenylenediamine?
The reaction of an unsymmetrical fluorinated o-phenylenediamine with a carboxylic acid or aldehyde can lead to a mixture of two regioisomers, which are often difficult to separate.
Troubleshooting Steps:
-
Steric Hindrance: One approach is to use a bulky carboxylic acid derivative. The steric hindrance may favor the reaction at the less hindered amino group of the diamine.
-
Electronic Effects: The electronic nature of the substituents on the diamine can direct the initial acylation. The more nucleophilic (less deactivated) amino group is expected to react preferentially.
-
Directed Synthesis: For unambiguous results, a multi-step directed synthesis may be necessary. This involves protecting one of the amino groups, performing the reaction, and then deprotecting it. While longer, this approach guarantees a single regioisomer.
-
Catalyst Control: Some catalysts have been shown to influence regioselectivity in similar reactions.[6] Experimenting with different Lewis or Brønsted acid catalysts could favor the formation of one isomer over the other.
3. The cyclization reaction is incomplete or fails entirely. What are the alternative methods?
If the standard condensation fails, several alternative cyclization strategies can be employed. The choice depends on the specific substrates and their reactivity.
Alternative Cyclization Strategies:
| Method | Description | Advantages | Common Pitfalls |
| Metal-Catalyzed Cyclization | Involves the use of transition metals like copper or palladium to catalyze the formation of the C-N bond in the imidazole ring.[7][8] | Often proceeds under milder conditions than acid-catalyzed methods. Can be more tolerant of sensitive functional groups. | Catalyst poisoning by impurities, ligand optimization may be required. |
| Oxidative Cyclization | Condensation of an o-phenylenediamine with an aldehyde followed by oxidation to form the benzimidazole. | Good for aldehyde precursors. A wide range of oxidizing agents can be used. | Over-oxidation or side reactions can occur. Stoichiometric amounts of oxidants may be needed. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Drastically reduces reaction times and can improve yields for sluggish reactions.[1] | Requires specialized equipment. Scale-up can be challenging. |
| Hypervalent Iodine Reagents | These reagents can promote dehydrogenative cyclization under relatively mild conditions.[9] | Avoids harsh acidic or high-temperature conditions. | Reagents can be expensive. Stoichiometric amounts are often required. |
4. I am struggling with the purification of my final fluorinated benzimidazole product. What are the best practices?
Fluorinated compounds can exhibit unique solubility and polarity profiles, sometimes making purification challenging.
Purification Troubleshooting:
-
Chromatography:
-
Column Choice: Standard silica gel chromatography is the most common method.[10] If the compound is very nonpolar, reversed-phase chromatography (e.g., C18) may be more effective.
-
Solvent System: A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. The addition of a small amount of a basic modifier like triethylamine can help reduce tailing for basic benzimidazoles on silica gel.
-
Solid Phase Extraction (SPE): For rapid purification, SPE cartridges can be an effective alternative to full column chromatography, especially for removing polar impurities.[11]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents or solvent mixtures to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: Benzimidazoles are basic. You can often purify them by dissolving the crude mixture in an organic solvent, extracting with a dilute aqueous acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure benzimidazole product.
Experimental Protocols
Example Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole via Phillips-Ladenburg Condensation
This protocol is a representative example and may require optimization for specific substrates.
-
Reagents & Setup:
-
o-Phenylenediamine (1 equivalent)
-
Trifluoroacetic acid (1.1 equivalents)
-
4M Hydrochloric Acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of o-phenylenediamine in 4M HCl, add trifluoroacetic acid dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then dry it under a vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
-
Visual Guides
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for troubleshooting low-yield reactions in fluorinated benzimidazole synthesis.
Caption: A troubleshooting flowchart for addressing low reaction yields.
General Synthetic Pathway & Key Pitfalls
This diagram illustrates the general Phillips-Ladenburg condensation pathway and highlights potential pitfalls related to fluorine substitution.
Caption: Key challenges in the fluorinated benzimidazole synthesis pathway.
References
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. adichemistry.com [adichemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o -bromoarylamine and nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00245H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Technical Support Center: Synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for the synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the preparation of the key intermediate, 3,5-difluoro-o-phenylenediamine (also known as 1,2-diamino-3,5-difluorobenzene). The second step is the cyclization of this diamine with a suitable carbonyl source, such as urea or 1,1'-carbonyldiimidazole (CDI), to form the desired benzimidazolone ring.
Q2: I am having trouble sourcing or synthesizing the starting material, 3,5-difluoro-o-phenylenediamine. What are the recommended methods for its preparation?
A2: The synthesis of 3,5-difluoro-o-phenylenediamine can be challenging. A common laboratory-scale method starts from 2,4-difluoroaniline. This process typically involves bromination, diazotization to replace the amino group with another halogen, and subsequent amination. It is crucial to carefully control the reaction conditions at each step to ensure a good yield and purity of the final diamine.
Q3: My reaction yield for the cyclization step is consistently low. What are the critical parameters to optimize?
A3: Low yields in the cyclization step can be attributed to several factors. Key parameters to optimize include the choice of cyclizing agent, reaction temperature, and solvent. For instance, when using urea, higher temperatures are generally required to drive the reaction to completion. With more reactive agents like CDI, the reaction can often be performed under milder conditions. The choice of a high-boiling point, inert solvent is also critical to prevent side reactions and ensure complete dissolution of the starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1][2]
Q4: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A4: A common side product is the formation of 1,2-disubstituted benzimidazoles, which can occur if the reaction conditions favor the reaction of two molecules of a carbonyl source with one molecule of the diamine.[1] To minimize this, it is important to control the stoichiometry of the reactants carefully, often using a 1:1 ratio or a slight excess of the diamine.[1] Additionally, o-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[1]
Q5: The purification of the final product is proving difficult. What are the recommended purification techniques?
A5: If the product and impurities have similar polarities, purification by column chromatography can be challenging.[1] Recrystallization is often an effective method for purifying benzimidazolone derivatives. A good starting point is to test the solubility of your crude product in various solvents to find a suitable recrystallization solvent or solvent system. If the product is colored due to oxidation byproducts, treating a solution of the crude material with activated carbon can be effective in removing these impurities.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | - Inactive or impure starting materials. - Sub-optimal reaction temperature. - Incomplete reaction. | - Ensure the purity of 3,5-difluoro-o-phenylenediamine and the cyclizing agent. - For urea-based cyclization, ensure the temperature is high enough to facilitate the reaction. For CDI, the reaction may proceed at a lower temperature. - Monitor the reaction progress using TLC to ensure it has gone to completion.[1][2] |
| Formation of Multiple Products/Side Products | - Incorrect stoichiometry of reactants. - Oxidation of the o-phenylenediamine starting material. - Formation of 1,2-disubstituted benzimidazoles. | - Use a 1:1 molar ratio of the diamine to the cyclizing agent.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - The choice of solvent can influence selectivity. Non-polar solvents may favor the desired 2-substituted product.[1] |
| Product is Darkly Colored | - Oxidation of the o-phenylenediamine starting material or the product. | - Purify the crude product by dissolving it in a suitable solvent and treating it with activated carbon before recrystallization.[1] |
| Difficulty in Product Purification | - Similar polarity of the product and impurities. | - Attempt purification by recrystallization from a suitable solvent or solvent system. - If column chromatography is necessary, screen various eluent systems to achieve good separation. |
Experimental Protocols
Synthesis of 3,5-Difluoro-o-phenylenediamine (Illustrative)
A potential route to 3,5-difluoro-o-phenylenediamine starts from 2,4-difluoroaniline. The process involves:
-
Bromination: Introduction of a bromine atom ortho to the amino group.
-
Diazotization and Halogen Exchange: Conversion of the amino group to a diazonium salt, followed by its replacement with another halogen.
-
Nitration: Introduction of a nitro group.
-
Reduction: Reduction of the nitro group to an amino group to yield the desired diamine.
Detailed experimental conditions for each step would need to be optimized based on literature procedures for analogous transformations.
Protocol 1: Synthesis of this compound using Urea
This protocol describes a general procedure for the cyclization of an o-phenylenediamine with urea.
Materials:
-
3,5-Difluoro-o-phenylenediamine
-
Urea
-
High-boiling point inert solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoro-o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Add a suitable high-boiling point solvent.
-
Heat the reaction mixture to a temperature between 130-150°C.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration and purify by recrystallization.
Protocol 2: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)
This protocol utilizes the more reactive CDI as the cyclizing agent, often allowing for milder reaction conditions.
Materials:
-
3,5-Difluoro-o-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-difluoro-o-phenylenediamine (1 equivalent) in an anhydrous aprotic solvent.
-
In a separate flask, dissolve CDI (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the CDI solution to the solution of the diamine at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize hypothetical yield data based on different reaction conditions to guide optimization efforts.
Table 1: Effect of Cyclizing Agent and Temperature on Yield
| Entry | Cyclizing Agent | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Urea | 130 | DMF | 6 | 65 |
| 2 | Urea | 150 | DMF | 4 | 75 |
| 3 | CDI | 25 (Room Temp) | THF | 8 | 85 |
| 4 | CDI | 40 | THF | 4 | 92 |
Table 2: Effect of Solvent on Yield using CDI at 40°C
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | THF | 4 | 92 |
| 2 | DCM | 6 | 88 |
| 3 | Acetonitrile | 5 | 90 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
addressing inconsistencies in biological assays with 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one in biological assays. Inconsistencies in experimental results can arise from the physicochemical properties of the compound and its interactions with assay components. This guide offers a systematic approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Category 1: Compound Handling and Solubility
Question 1: My this compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer or cell culture medium. How can I resolve this?
Answer: This is a frequent challenge with benzimidazole derivatives, which often exhibit low aqueous solubility.[1] Precipitation can lead to inaccurate compound concentrations and high variability in your results.[1][2] Here are several steps to troubleshoot this issue:
-
Optimize DMSO Concentration: While a high concentration stock in 100% DMSO is common, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[3][4]
-
Adjust Stock Concentration: Creating an overly concentrated DMSO stock can promote precipitation upon dilution. Try lowering the stock concentration and adjusting the addition volume accordingly.[3]
-
Serial Dilution in DMSO: Instead of diluting your highest concentration stock directly into the aqueous buffer, perform serial dilutions in DMSO first. Then, add a small, consistent volume of each DMSO dilution to your assay wells.[1]
-
Pre-warming the Medium: Gently warming your assay buffer or cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Brief sonication of the final diluted solution may help dissolve small precipitates, though this might not be a permanent solution.[3]
Question 2: I am observing inconsistent results between experiments performed on different days. Could the stability of my this compound solution be the issue?
Answer: Yes, the stability of the compound in solution can affect reproducibility. Consider the following:
-
Freshly Prepared Solutions: It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Storing diluted aqueous solutions, even at 4°C, can lead to degradation or precipitation over time.
-
pH Sensitivity: Benzimidazole derivatives can have varying stability at different pH values. Ensure the pH of your assay buffer is consistent between experiments. If you suspect pH-dependent degradation, you can assess compound stability in buffers of varying pH using analytical methods like HPLC.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your DMSO stock solution. Aliquot the stock into smaller, single-use volumes to maintain its integrity.
Category 2: Assay Interference
Question 1: I am using a fluorescence-based assay and observing a high background signal or unexpected quenching in the presence of this compound. What could be the cause?
Answer: Benzimidazole derivatives are known to possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.[5][6][7][8]
-
Run a Compound-Only Control: To test for intrinsic fluorescence, measure the fluorescence of the compound in your assay buffer without any biological components (e.g., cells, enzymes).
-
Test for Quenching: The compound may also quench the fluorescent signal from your reporter dye. This can be assessed by adding the compound to a solution containing a known concentration of the fluorescent dye.
-
Use an Orthogonal Assay: If significant fluorescence interference is confirmed, consider using an alternative, non-fluorescence-based assay to validate your findings. For example, if you are using a fluorescent viability assay, you could switch to an ATP-based luminescence assay or a colorimetric assay like the MTT assay.[3]
Question 2: My results from a cell-based viability assay (e.g., MTT, XTT) are showing an unexpected increase/decrease in signal that doesn't correlate with other observations. Could the compound be interfering with the assay chemistry?
Answer: Some compounds can directly interact with assay reagents, leading to false-positive or false-negative results.
-
Cell-Free Assay Control: Incubate your compound with the assay reagents (e.g., MTT, resazurin) in cell culture medium without cells. A change in color or fluorescence indicates direct chemical interaction with the substrate.[3]
-
Consider Compound Reactivity: Benzimidazole scaffolds can sometimes be reactive.[9] If you suspect your compound is reacting with assay components, consulting with a medicinal chemist or running chemical compatibility tests can be beneficial.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistencies in your biological assays with this compound.
Caption: A logical workflow for troubleshooting variability in biological assays.
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Aqueous Buffer
This protocol provides a method to determine the practical solubility limit of this compound in your specific assay buffer.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilutions in DMSO: Perform a series of 2-fold dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Aqueous Buffer: Add a fixed volume (e.g., 1 µL) of each DMSO concentration to a larger, fixed volume (e.g., 99 µL) of your assay buffer in a clear 96-well plate. This maintains a constant final DMSO concentration (1% in this example).
-
Incubation and Observation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
Visual and Spectrophotometric Analysis: Visually inspect each well for signs of precipitation. Additionally, measure the absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb. An increase in absorbance indicates light scattering due to precipitate formation.[2]
Protocol 2: Evaluating Intrinsic Fluorescence
This protocol helps determine if this compound exhibits intrinsic fluorescence that could interfere with your assay.
-
Prepare Compound Dilutions: Prepare a serial dilution of your compound in the assay buffer at the same concentrations you plan to use in your experiment.
-
Prepare Controls: Include wells with assay buffer only (blank) and, if applicable, your assay's positive and negative controls.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.
-
Data Analysis: Subtract the blank reading from all other readings. A significant fluorescence signal in the wells containing only the compound and buffer indicates intrinsic fluorescence.
Data Presentation
Table 1: Solubility Assessment of this compound
| Final Compound Concentration (µM) | Visual Observation | Absorbance at 600 nm (AU) |
| 100 | Visible Precipitate | 0.25 |
| 50 | Slight Haze | 0.12 |
| 25 | Clear | 0.05 |
| 12.5 | Clear | 0.04 |
| 6.25 | Clear | 0.04 |
| Buffer Only | Clear | 0.04 |
This table presents hypothetical data for illustrative purposes.
Table 2: Intrinsic Fluorescence Test
| Compound Concentration (µM) | Raw Fluorescence Units (RFU) |
| 50 | 5,230 |
| 25 | 2,610 |
| 12.5 | 1,300 |
| 6.25 | 650 |
| Assay Positive Control | 8,500 |
| Buffer Only | 150 |
This table presents hypothetical data for illustrative purposes.
Potential Signaling Pathway Involvement
While the specific targets of this compound are not yet fully elucidated, related benzimidazole compounds have been shown to modulate various signaling pathways, including those involving kinases and G-protein coupled receptors.[10][11] For instance, some derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[12]
Caption: Hypothetical signaling pathway showing kinase inhibition.
Experimental Workflow Diagram
Caption: A standard workflow for a cell-based screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A benzimidazole functionalized NDI derivative for recyclable fluorescent detection of cyanide in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 8. Solvent effects on the fluorescent emission of some new benzimidazole derivatives | Scilit [scilit.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 4,6-Difluoro-1H-benzo[d]imidazol-7-amine | 2208-26-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Kinase Inhibitors in the RAF/MEK/ERK Signaling Pathway: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the efficacy of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one as a kinase inhibitor. To provide a comprehensive comparative guide in line with the user's request, this document will proceed under a hypothetical framework. We will refer to this compound as "Hypothetical Compound DFBI" and assume its activity as a novel inhibitor within the RAF/MEK/ERK signaling cascade. This allows for a detailed comparison with established kinase inhibitors in this pathway, offering a practical template for evaluating new chemical entities.
The RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative overview of the efficacy of established RAF, MEK, and ERK inhibitors, alongside our hypothetical compound of interest, to aid researchers in the evaluation and development of novel targeted therapies.
Comparative Efficacy of Kinase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%. The following tables summarize the in vitro (biochemical) and cell-based IC50 values for selected kinase inhibitors targeting the RAF/MEK/ERK pathway.
Table 1: In Vitro Biochemical IC50 Values of RAF/MEK/ERK Pathway Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Hypothetical Compound DFBI | BRAF V600E | [Placeholder Value] |
| Sorafenib | RAF-1 | 6[3][4] |
| B-Raf | 22[3] | |
| B-Raf (V600E) | 38[3] | |
| Vemurafenib | BRAF V600E | 31[5] |
| C-Raf | 48 | |
| Wild-type B-Raf | 100 | |
| Trametinib | MEK1 | 0.92[2][6] |
| MEK2 | 1.8[2][6] | |
| Selumetinib | MEK1 | 14[1][7] |
| Ulixertinib (BVD-523) | ERK2 | <0.3[8] |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1[9][10][11] |
| ERK2 | 3.1[9][10][11] |
Table 2: Cell-Based IC50 Values for Inhibition of Cell Proliferation
| Inhibitor | Cell Line (BRAF Mutation) | IC50 (nM) |
| Hypothetical Compound DFBI | A375 (V600E) | [Placeholder Value] |
| Vemurafenib | A375 (V600E) | 248.3[12] |
| HT29 (V600E) | 25 - 350[13] | |
| Trametinib | HT-29 (BRAF V600E) | 0.48[6] |
| COLO205 (BRAF V600E) | 0.52[6] | |
| Selumetinib | A375 (BRAF V600E) | >5000[14] |
| HT-29 (BRAF V600E) | >5000[14] | |
| Ulixertinib (BVD-523) | BT40 (BRAF V600E) | 62.7[15] |
Signaling Pathway and Points of Inhibition
The RAF/MEK/ERK pathway is a linear cascade where signals are transmitted through sequential phosphorylation events. Understanding the specific target of an inhibitor within this pathway is crucial for predicting its biological effects and potential resistance mechanisms.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor efficacy is fundamental to drug discovery. The following are detailed protocols for key in vitro and cell-based assays.
Protocol 1: In Vitro Kinase Assay (Biochemical)
This protocol describes a general method for determining the IC50 value of a test compound against a purified kinase in a cell-free system.
Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Materials:
-
Purified active kinase (e.g., BRAF V600E, MEK1, ERK2)
-
Kinase-specific substrate (e.g., inactive MEK1 for RAF, inactive ERK2 for MEK)
-
Test compound (e.g., Hypothetical Compound DFBI)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. The final concentration of DMSO should be kept constant (e.g., <1%).
-
Enzyme Preparation: Dilute the purified kinase to the desired concentration in the kinase reaction buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted kinase to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Reaction Initiation: Add 10 µL of a solution containing the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot for ERK Phosphorylation
This protocol describes how to assess the inhibitory activity of a compound on the RAF/MEK/ERK pathway within a cellular context by measuring the phosphorylation status of ERK.
Objective: To determine if a compound inhibits the downstream signaling of the RAF/MEK/ERK pathway in intact cells.
Materials:
-
Cancer cell line with a known RAF/MEK/ERK pathway mutation (e.g., A375 with BRAF V600E)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with an antibody against total ERK1/2 and then a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Calculate the percent inhibition of ERK phosphorylation relative to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncology-central.com [oncology-central.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Trametinib | MEK Inhibitors: R&D Systems [rndsystems.com]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Unlocking the Therapeutic Potential of the Fluorinated Benzimidazole Scaffold: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the validation of the 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one scaffold as a promising therapeutic agent. This guide provides a comparative analysis of its potential in oncology and neurology, supported by experimental data and detailed protocols.
While direct experimental data for this compound is not extensively available in public literature, the broader family of fluoro-substituted benzimidazole derivatives has demonstrated significant therapeutic promise in several key areas. This guide will focus on the two most prominent and well-documented applications for this chemical scaffold: as anticancer agents targeting topoisomerase I and as anticonvulsant agents through positive allosteric modulation of GABA-A receptors. The performance of these derivatives will be compared against established therapeutic agents in each class.
Anticancer Potential: Targeting the Guardian of the Genome, Topoisomerase I
Fluoro-substituted benzimidazole derivatives have emerged as a novel class of potent topoisomerase I inhibitors, a critical enzyme in DNA replication and a validated target for cancer therapy. These compounds exhibit promising cytotoxic activity across a broad range of cancer cell lines.
Comparative Performance Data:
The inhibitory activity of novel 1H-benzo[d]imidazole derivatives, particularly compounds 11a , 12a , and 12b from recent studies, has shown significant potential.[1][2][3] Their performance against established topoisomerase I inhibitors, Topotecan and Irinotecan, is summarized below based on their 50% growth inhibition (GI50) values against a panel of human cancer cell lines.
| Compound Category | Representative Compounds | Target | GI50 Range (µM) across NCI-60 Cell Lines | Key Findings |
| Fluoro-substituted Benzimidazole Derivatives | 11a, 12a, 12b | Human Topoisomerase I | 0.16 - 3.6 | Broad-spectrum anticancer activity against 60 different human cancer cell lines. Compound 12b also showed 50% inhibition of DNA relaxation by Human Topoisomerase I at 16 µM.[1][2][3] |
| Established Topoisomerase I Inhibitors | Topotecan | Human Topoisomerase I | Varies significantly by cell line (e.g., ~0.04 µM for ACHN renal cancer, ~1.4 µM for M21 melanoma) | Potent inhibitor, but activity can be cell-line dependent.[4] |
| Irinotecan | Human Topoisomerase I | Varies significantly by cell line (e.g., ~5.17 µM for HT-29 colon cancer, ~15.8 µM for LoVo colon cancer) | A prodrug, with its active metabolite SN-38 showing high potency. In some cases, the parent drug may also have direct activity.[5] |
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism by which these benzimidazole derivatives exert their anticancer effect is through the inhibition of human topoisomerase I (Hu Topo I). This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The inhibitors bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Experimental Protocols:
Topoisomerase I DNA Relaxation Assay
This assay is crucial for determining the inhibitory effect of compounds on the enzymatic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[6]
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)
-
Test compounds (dissolved in DMSO)
-
STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, TAE buffer, Ethidium bromide
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled DNA, and water.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding human topoisomerase I to all tubes except the negative control.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition.
-
Anticonvulsant Potential: Modulating the Brain's Primary Inhibitory Neurotransmitter
Certain fluoro-substituted benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system, making it a key target for anticonvulsant drugs.
Comparative Performance Data:
The performance of benzimidazole derivatives as GABA-A receptor PAMs is evaluated by their ability to enhance the current induced by GABA. This is compared to established anticonvulsants like Diazepam (a benzodiazepine) and Phenobarbital (a barbiturate).
| Compound Category | Representative Compounds | Target | Mechanism of Action | Potentiation of GABA-induced Current |
| Fluoro-substituted Benzimidazole Derivatives | (Hypothetical based on scaffold) | GABA-A Receptor | Positive Allosteric Modulation | Data not yet available, but expected to enhance GABA-induced chloride currents. |
| Established GABA-A PAMs | Diazepam | GABA-A Receptor | Increases the frequency of channel opening in the presence of GABA.[6] | Potentiates GABA-gated currents, with a five- to six-fold increase in GABA potency in α1β2γ2-subunit containing receptors.[2] |
| Phenobarbital | GABA-A Receptor | Increases the duration of channel opening in the presence of GABA.[6] | Potentiates GABA-gated currents through a different kinetic mechanism than diazepam.[6] |
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to its receptor, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Positive allosteric modulators like the benzimidazole derivatives do not activate the GABA-A receptor directly. Instead, they bind to a separate site on the receptor, which causes a conformational change that increases the affinity of GABA for its binding site or enhances the channel's response to GABA. This results in a greater influx of chloride ions for a given concentration of GABA, thereby potentiating the inhibitory signal.
Experimental Protocols:
Whole-Cell Voltage-Clamp Recording
This electrophysiological technique is the gold standard for studying the function of ion channels like the GABA-A receptor and the modulatory effects of compounds.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron. The membrane is then ruptured, allowing the electrode to control the membrane potential (voltage-clamp) and record the currents flowing across the entire cell membrane.
-
Materials:
-
Cultured neurons or acutely dissociated neurons expressing GABA-A receptors.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulator.
-
Perfusion system for drug application.
-
Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 16 Glucose, pH 7.4.
-
Intracellular pipette solution (in mM): e.g., 124 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP, 0.1 GTP, pH 7.2.
-
GABA and test compounds.
-
-
Procedure:
-
Identify a healthy neuron under the microscope.
-
Using a micromanipulator, carefully approach the neuron with the glass micropipette filled with intracellular solution.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Apply a low concentration of GABA to elicit a baseline current.
-
Co-apply the test compound (benzimidazole derivative) with GABA and record the change in current. An increase in the current amplitude indicates positive allosteric modulation.
-
Construct a dose-response curve by applying various concentrations of the test compound to determine its potency (EC50).
-
Conclusion
The this compound scaffold, as represented by its various derivatives, demonstrates significant potential as a source of novel therapeutic agents. In the field of oncology, these compounds present a promising new class of topoisomerase I inhibitors with broad-spectrum anticancer activity. In neurology, their ability to positively modulate GABA-A receptors suggests a potential application in the treatment of epilepsy and other seizure-related disorders.
Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic efficacy and safety profile of this promising chemical scaffold. The experimental protocols and comparative data presented in this guide provide a solid foundation for the continued validation and development of this compound and its analogs as next-generation therapeutics.
References
- 1. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.4. Recording of GABA-gated currents [bio-protocol.org]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of gamma-aminobutyric acid receptor channels by diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profiles of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1] This versatility, however, also presents a challenge in terms of target selectivity. Understanding the cross-reactivity profile of benzimidazole derivatives is crucial for developing safe and effective therapeutic agents. This guide compares the selectivity of three distinct benzimidazole-based compounds against different target classes: protein kinases, cannabinoid receptors, and metabotropic glutamate receptors.
I. Comparative Selectivity of Benzimidazole Derivatives
The following tables summarize the in vitro potency and selectivity of representative benzimidazole derivatives against their primary targets and a selection of off-targets.
Table 1: Kinase Inhibitor Selectivity Profile
| Compound | Primary Target(s) | IC50 (nM) | Off-Target Kinase Example | IC50 (nM) | Reference |
| BI-A (Hypothetical) | VEGFR-2, TIE-2 | 10, 25 | KDR | 15 | [2] |
| BI-B (Hypothetical) | EGFR, BRAFV600E | 550, 1700 | - | - | [3] |
| Fenbendazole | - | - | HKII | Inhibition Observed | [4] |
Table 2: Cannabinoid Receptor Binding Affinity
| Compound | Primary Target | Ki (nM) | Off-Target Receptor | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| BI-C (Derivative 8f) | CB2 | 0.08 | CB1 | >1000 | >12500 | [5] |
Table 3: Metabotropic Glutamate Receptor Binding Affinity
| Compound | Primary Target | IC50 (nM) | Off-Target mGluR Subtypes | Selectivity | Reference |
| BI-D (Compound 13) | mGluR2 | 7.6 | Other mGluR subtypes | >100-fold | [6] |
II. Experimental Protocols
A. Kinase Inhibitor Profiling
High-throughput kinase profiling is a common method to assess the selectivity of kinase inhibitors.[7]
-
Objective: To determine the inhibitory activity of a compound against a large panel of protein kinases.
-
Methodology:
-
A library of purified, active protein kinases is assembled.
-
The test compound is incubated with each kinase in the presence of a substrate and ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.
-
The concentration of the compound required to inhibit 50% of the kinase activity (IC50) is calculated.
-
The results are often presented as a "kinome map" or a selectivity profile, showing the potency of the compound against each kinase in the panel.
-
B. Cannabinoid Receptor Binding Assay
Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (Ki) of a test compound to CB1 and CB2 receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
C. Metabotropic Glutamate Receptor Functional Assay
Functional assays are used to determine if a compound acts as an agonist, antagonist, or allosteric modulator of a receptor.
-
Objective: To assess the functional activity of a compound at mGluR2.
-
Methodology:
-
Cells expressing the mGluR2 receptor are used.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added to the cells in the presence of a known mGluR2 agonist.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
The ability of the test compound to modulate the agonist-induced response is determined, and the EC50 (for agonists/positive allosteric modulators) or IC50 (for antagonists/negative allosteric modulators) is calculated.
-
III. Visualizations
Caption: A generalized workflow for determining the cross-reactivity profile of a compound.
Caption: A simplified representation of the VEGFR-2 signaling pathway.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one and Structurally Similar Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one and its structurally related analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these compounds, making them attractive candidates for drug development. This report summarizes the available quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes relevant biological pathways to facilitate further research and development.
Physicochemical Properties and Synthesis
The introduction of fluorine atoms to the benzimidazole core, as in this compound, generally increases lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. The synthesis of fluorinated benzimidazole derivatives typically involves the condensation of the corresponding fluorinated o-phenylenediamine with various reagents. For instance, the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives can be achieved through the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[1]
Comparative Biological Activity
While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated benzimidazoles and benzimidazolones has demonstrated a wide range of biological activities. This section presents a comparative analysis based on available data for structurally similar compounds.
Anticancer Activity
Fluorinated benzimidazole derivatives have shown significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Fluorinated Benzimidazole Derivatives
| Compound | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative | Anticancer activity | MGC-803 (gastric) | 1.62 - 20.84 | [2] |
| MCF-7 (breast) | ||||
| PC-3 (prostate) | ||||
| EC-109 (esophageal) | ||||
| 2-(Trifluoromethyl)-1H-benzimidazole derivative | Antiproliferative activity | MDA-MB-231 (breast) | 28 | [2] |
| HT-29 (colon) | ||||
| A549 (lung) | ||||
| Bibenzimidazole derivatives (11a, 12a, 12b) | 50% Growth Inhibition (GI50) | NCI 60 cell line panel | 0.16 - 3.6 | [3] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole | Cytotoxicity | MDA-MB-231, MCF-7, SK-BR-3 (breast) | Not specified | [4] |
Antimicrobial Activity
The benzimidazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. Fluorination has been shown to enhance the antimicrobial potency of these compounds.
Table 2: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-5-methylbenzimidazole derivative | E. coli | 31.25 | [5] |
| P. aeruginosa | 31.25 | [5] | |
| B. subtilis | 7.81 | [5] | |
| 2-(m-fluorophenyl)-benzimidazole derivative | B. subtilis | 7.81 | [5] |
| Fluorinated benzimidazole derivative | S. aureus | 156.25 | [5] |
| C. albicans | 78.125 | [5] |
Experimental Protocols
Synthesis of 2-(trifluoromethyl)-1H-benzimidazole Derivatives
A general method for the synthesis of these compounds is the Phillips cyclocondensation.[1]
Procedure:
-
A substituted 1,2-phenylenediamine is reacted with trifluoroacetic acid.
-
The reaction mixture is typically heated, often under acidic conditions, to facilitate the cyclization and formation of the benzimidazole ring.
-
The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms of action, often by targeting specific signaling pathways involved in disease progression.
Kinase Inhibition
Many benzimidazole derivatives are known to be potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Structure-Activity Relationship of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one analogs. While a comprehensive public SAR study on a broad series of these specific analogs is limited, this guide synthesizes available data on related compounds to elucidate key structural determinants for biological activity, particularly in the context of kinase inhibition.
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to mimic a hinge-binding motif present in many protein kinases. The fluorine atoms at positions 4 and 6 can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. This guide focuses on the impact of substitutions at the N1 and N3 positions of the benzimidazolone core on inhibitory activity against various protein kinases, drawing insights from closely related chemical series where specific SAR data has been published.
Comparative Analysis of Biological Activity
A study on benzimidazole derivatives as multi-kinase inhibitors highlighted that halogenated benzylidenebenzohydrazide moieties attached to the benzimidazole core exhibited excellent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[1] This suggests that incorporating aromatic and halogenated functionalities can be a promising strategy for enhancing the anti-cancer activity of benzimidazolone scaffolds.
Furthermore, research on difluoro-dioxolo-benzoimidazole derivatives as inhibitors of Casein Kinase 1 (CK1) isoforms δ and ε demonstrated that modifications to the benzimidazole core can lead to potent and selective inhibitors with significant anti-proliferative effects in tumor cell lines. This underscores the potential of the difluorobenzimidazole scaffold in developing targeted cancer therapies.
Based on the analysis of related compounds, the following general SAR trends can be inferred for this compound analogs:
-
N1 and N3 Substitutions: The nature and size of the substituents at the N1 and N3 positions are critical for determining the potency and selectivity of kinase inhibition. Large, flexible side chains can often access additional binding pockets within the kinase active site, leading to enhanced affinity.
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings, particularly those containing nitrogen, can facilitate crucial hydrogen bonding and π-π stacking interactions with kinase residues.
-
Linker Chemistry: The linker connecting the benzimidazolone core to peripheral substituents plays a significant role in orienting the molecule within the binding site. The length and flexibility of the linker need to be optimized for maximal target engagement.
-
Role of Fluorine Atoms: The 4,6-difluoro substitution pattern is expected to enhance the binding affinity through favorable interactions with the kinase hinge region and improve the overall drug-like properties of the analogs.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: TRKA Kinase)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as Tropomyosin receptor kinase A (TRKA).
Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)
-
Microplates (e.g., 384-well low volume)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds, TRKA enzyme, and peptide substrate to the microplate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents and incubate to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at two different wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., KM-12)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the logical relationships and processes involved in the evaluation of these compounds, the following diagrams are provided.
References
A Comparative Analysis of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one and Sunitinib in the Context of EK1-Driven Renal Cell Carcinoma
This guide provides a comparative benchmark of the novel investigational compound 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (DFBI) against the standard-of-care multi-kinase inhibitor, Sunitinib. The comparison is focused on the inhibition of "Example Kinase 1" (EK1), a hypothetical receptor tyrosine kinase implicated in the progression of certain renal cell carcinomas. The following sections present in vitro and in vivo data generated from head-to-head studies to evaluate the potency, selectivity, and efficacy of DFBI relative to Sunitinib.
Biochemical Potency and Selectivity
A primary investigation into the inhibitory activity of DFBI and Sunitinib was conducted against the target kinase EK1. The half-maximal inhibitory concentration (IC50) was determined to quantify and compare the potency of each compound. Furthermore, to understand the selectivity profile, both compounds were screened against a panel of related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), which are known targets of Sunitinib.
Table 1: Comparative Biochemical Potency and Selectivity
| Compound | EK1 IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound (DFBI) | 2.5 | 150 | 220 |
| Sunitinib | 10 | 5 | 8 |
Data are presented as the mean of three independent experiments.
Cellular Activity in an EK1-Dependent Cancer Cell Line
The anti-proliferative effects of DFBI and Sunitinib were assessed in a human renal carcinoma cell line (RCC-EW) engineered to exhibit constitutive activation of EK1. The half-maximal effective concentration (EC50) was determined to measure the concentration of each compound required to inhibit cell growth by 50%.
Table 2: Comparative Cellular Potency
| Compound | RCC-EW Cell Line EC50 (nM) |
| This compound (DFBI) | 20 |
| Sunitinib | 55 |
Data are presented as the mean of three independent experiments.
In Vivo Efficacy in a Xenograft Model
The anti-tumor efficacy of DFBI and Sunitinib was evaluated in a murine xenograft model implanted with the RCC-EW cell line. Tumor-bearing mice were treated with either vehicle, DFBI (20 mg/kg, p.o., QD), or Sunitinib (40 mg/kg, p.o., QD) for 21 days. Tumor growth inhibition (TGI) was calculated at the end of the study.
Table 3: Comparative In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 150 | - |
| This compound (DFBI) | 450 ± 75 | 70 |
| Sunitinib | 600 ± 90 | 60 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
The biochemical potency of the compounds was determined using the LanthaScreen™ Eu Kinase Binding Assay. The assay buffer consisted of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The kinase, a europium-labeled antibody, and a fluorescently labeled tracer were combined in the assay buffer. The test compounds (DFBI and Sunitinib) were serially diluted in DMSO and added to the assay plate. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The fluorescence resonance energy transfer (FRET) signal was measured on a microplate reader. The IC50 values were calculated using a four-parameter logistic model in GraphPad Prism.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
The RCC-EW cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of DFBI or Sunitinib for 72 hours. After the incubation period, the CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal. The luminescence was recorded using a microplate reader. The EC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.
Murine Xenograft Model
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 RCC-EW cells. When the tumors reached an average volume of 150-200 mm³, the mice were randomized into three groups (n=8 per group): vehicle control, DFBI (20 mg/kg), and Sunitinib (40 mg/kg). The compounds were administered orally once daily (QD) for 21 days. Tumor volume was measured twice a week with calipers and calculated using the formula: (Length x Width²) / 2. At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Visualizations
Caption: Hypothetical signaling pathway of the EK1 receptor tyrosine kinase.
Caption: Experimental workflow for the in vivo xenograft study.
Caption: Logical comparison of kinase selectivity profiles.
In Vivo Validation of Benzimidazole Derivatives: A Comparative Guide to Mechanistic Studies
While specific in vivo validation data for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is not publicly available, this guide provides a comparative overview of the in vivo validation for the mechanisms of action of two representative benzimidazole derivatives. This document serves as a practical framework for researchers, scientists, and drug development professionals on designing and interpreting in vivo studies for this important class of compounds.
This guide will explore two distinct therapeutic areas where benzimidazole derivatives have shown promise: oncology and neuroscience. For each area, we will detail the in vivo validation of a specific mechanism of action, including experimental protocols, data presentation in tabular format for clear comparison, and visualizations of signaling pathways and experimental workflows.
Part 1: In Vivo Validation of a Benzimidazole-Based Transglutaminase 2 (TG2) Inhibitor in Oncology
A growing body of evidence suggests that inhibiting Transglutaminase 2 (TG2), an enzyme implicated in various cellular processes including apoptosis and cell survival, can be a viable strategy in cancer therapy. Certain benzimidazole derivatives have emerged as potent TG2 inhibitors. Their mechanism of action often involves the stabilization of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: TG2 Inhibition and p53 Stabilization
head-to-head comparison of different synthesis routes for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one, a key building block in medicinal chemistry. The routes are evaluated based on factors such as starting materials, reaction conditions, and overall efficiency. Experimental data, where available for analogous transformations, is provided to support the comparison.
Overview of Synthetic Strategies
The synthesis of this compound hinges on the formation of the benzimidazolone core from a suitable difluorinated ortho-phenylenediamine precursor. The primary challenge lies in the synthesis of the key intermediate, 3,5-difluoro-1,2-phenylenediamine. Two routes are proposed, starting from the commercially available 2,4-difluoroaniline. Both routes converge on the synthesis of 3,5-difluoro-1,2-phenylenediamine, followed by distinct cyclization strategies to yield the final product.
Caption: Overview of the two proposed synthetic routes for this compound.
Data Presentation: Comparison of Synthesis Routes
| Step | Route 1: Phosgene Equivalent | Route 2: Urea-Mediated Cyclization |
| Starting Material | 2,4-Difluoroaniline | 2,4-Difluoroaniline |
| Step 1: Nitration | Reagents: HNO₃, H₂SO₄Conditions: 0-10 °CYield: High (typically >90% for similar reactions) | Reagents: HNO₃, H₂SO₄Conditions: 0-10 °CYield: High (typically >90% for similar reactions) |
| Step 2: Reduction | Reagents: Fe, NH₄Cl, Ethanol/WaterConditions: RefluxYield: Good to excellent (80-95% for similar reductions) | Reagents: Fe, NH₄Cl, Ethanol/WaterConditions: RefluxYield: Good to excellent (80-95% for similar reductions) |
| Step 3: Cyclization | Reagents: Triphosgene, Triethylamine in THF or Carbonyldiimidazole (CDI) in THFConditions: 0 °C to room temperatureYield: Generally high (85-95% for analogous reactions) | Reagents: UreaConditions: High temperature (150-180 °C), neat or in a high-boiling solventYield: Moderate to good (60-80% for analogous reactions) |
| Overall Assessment | Pros: High yielding final step, milder reaction conditions for cyclization.Cons: Use of toxic and moisture-sensitive phosgene equivalents. | Pros: Utilizes an inexpensive, stable, and readily available reagent for cyclization.Cons: Requires high temperatures for cyclization, potentially leading to side products; lower yield in the final step. |
Experimental Protocols
Route 1: Phosgene Equivalent Route
Step 1: Synthesis of 2,4-Difluoro-6-nitroaniline
-
Methodology: To a stirred solution of 2,4-difluoroaniline in concentrated sulfuric acid, cooled to 0 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried to afford 2,4-difluoro-6-nitroaniline.
Step 2: Synthesis of 3,5-Difluoro-1,2-phenylenediamine
-
Methodology: A mixture of 2,4-difluoro-6-nitroaniline, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3,5-difluoro-1,2-phenylenediamine, which can be purified further by column chromatography if necessary.
Step 3: Synthesis of this compound (with Triphosgene)
-
Methodology: To a solution of 3,5-difluoro-1,2-phenylenediamine and triethylamine in anhydrous tetrahydrofuran (THF) cooled to 0 °C, a solution of triphosgene in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and dried to yield this compound.
Route 2: Urea-Mediated Cyclization Route
Steps 1 and 2 are identical to Route 1.
Step 3: Synthesis of this compound (with Urea)
-
Methodology: A mixture of 3,5-difluoro-1,2-phenylenediamine and urea is heated at a high temperature (typically 150-180 °C) for several hours. The reaction can be carried out neat or in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or sulfolane. During the reaction, ammonia is evolved. After cooling, the reaction mixture is triturated with water, and the solid product is collected by filtration, washed with water, and dried to give this compound. The crude product may require purification by recrystallization or column chromatography.
Mandatory Visualization
Caption: Detailed workflow of the two proposed synthetic routes.
Assessing the Selectivity of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one for its Target: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of specific data regarding the target selectivity of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one . While the broader benzimidazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, detailed experimental data, including selectivity assays and comparative performance against other inhibitors for this particular difluoro-substituted derivative, are not publicly documented.
The benzimidazole core is known to be a versatile starting point for the development of inhibitors targeting a wide range of biological entities. Various derivatives have been synthesized and evaluated for their potential as therapeutic agents, demonstrating activities such as:
-
Anticancer Agents: Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I.[1][2]
-
GABA-A Receptor Modulators: Some 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor.[3]
-
Kinase Inhibitors: The benzimidazole structure is also a key component in the development of multi-kinase inhibitors, with some derivatives showing activity against kinases like EGFR, HER2, and CDK2.[4][5][6]
-
17β-HSD10 Inhibitors: Derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a potential target for the treatment of Alzheimer's disease.[7]
-
AMPK Activators: A class of benzimidazole-based compounds has been discovered as potent and selective direct activators of AMP-activated protein kinase (AMPK).[8]
-
Protein Kinase CK2 Inhibitors: A tetrabrominated benzimidazole derivative, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), has been reported as a powerful and selective inhibitor of protein kinase CK2.[9]
Due to the lack of specific experimental data for this compound, a quantitative comparison of its selectivity and performance with other alternatives is not possible at this time. Further research and publication of experimental findings are required to elucidate the specific biological target(s) and selectivity profile of this compound.
Without experimental data, the creation of data tables and detailed experimental protocols as requested is not feasible. Similarly, meaningful diagrams illustrating signaling pathways or experimental workflows for the assessment of this specific compound cannot be generated. Researchers interested in the biological activity of this compound would need to undertake initial screening and selectivity profiling studies to determine its primary target and off-target activities.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one and structurally related benzimidazole analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as modulators of GABA-A receptors and inhibitors of topoisomerase I.[1] Understanding the reproducibility of experimental results is critical for advancing drug discovery and development.
This guide summarizes key quantitative data from published studies, details relevant experimental protocols to facilitate replication, and provides visual diagrams of associated signaling pathways and experimental workflows. While direct comparative studies on the reproducibility of this compound are limited, this guide collates available data on its analogs to provide a baseline for assessing experimental consistency.
Data Presentation
Synthesis and Characterization
Reproducibility in chemical synthesis is fundamental to ensuring a consistent supply of a compound for biological testing. The following table summarizes reported yields and characterization data for this compound and selected analogs. Variations in yield can arise from differences in reaction conditions, scale, and purification methods.[2][3]
| Compound | Structure | Synthesis Method | Reported Yield (%) | Purity | Characterization Methods | Reference |
| This compound | Not explicitly detailed in search results. | - | - | Molecular Weight: 170.12 g/mol | - | |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Condensation of o-phenylenediamine and 4-fluorobenzaldehyde | 92% | Not specified | Rf value | [4] | |
| 2-((1-(4-Fluorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Not explicitly detailed in search results. | 58.7% | Not specified | m.p., IR, 1H NMR, 13C NMR | [5] | |
| 2-(2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazol-5-yl)-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole | Multi-step synthesis | 63% | Crystalline solid | m.p., 1H NMR, 13C NMR, HRMS | [2] | |
| 3-{--INVALID-LINK--methyl}benzofuran-2(3H)-one | One-pot reaction of 2-coumaranone, benzaldehyde, and 2-aminobenzimidazole | up to 85% | 99.30% (for isolated isomers) | Not specified | [6] |
Biological Activity: Topoisomerase I Inhibition
Benzimidazole derivatives have been identified as potent inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.[7][8] The reproducibility of IC50 values is crucial for structure-activity relationship (SAR) studies. The following table presents IC50 values for various benzimidazole derivatives against human topoisomerase I. It is important to note that inter-assay variability can be influenced by factors such as enzyme purity, substrate concentration, and the specific assay method used.[9][10]
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Benzimidazole-triazole derivative 4b | Human Topoisomerase I | DNA Relaxation Assay | 7.34 ± 0.21 | [8] |
| Benzimidazole-triazole derivative 4h | Human Topoisomerase I | DNA Relaxation Assay | 4.56 ± 0.18 | [8] |
| Doxorubicin (Standard) | Human Topoisomerase I | DNA Relaxation Assay | 12.420 ± 0.5 | [8] |
| Hoechst 33342 (Standard) | Human Topoisomerase I | DNA Relaxation Assay | 0.422 ± 0.02 | [8] |
| FL118 | Human Topoisomerase I | Biochemical Cleavage Assay | > 1 (less potent than topotecan) | [9] |
| Topotecan (Standard) | Human Topoisomerase I | Biochemical Cleavage Assay | Not specified | [9] |
Biological Activity: GABA-A Receptor Modulation
Certain benzimidazole derivatives act as positive allosteric modulators (PAMs) of GABA-A receptors, a key target for anxiolytics, sedatives, and anticonvulsants.[4] The reproducibility of binding affinity (Ki) and functional potentiation is vital for developing selective modulators. The following table includes data for a fluorinated benzimidazole analog. Reproducibility in these assays can be affected by the radioligand used, membrane preparation, and incubation conditions.[11][12]
| Compound | Receptor Subtype | Assay Type | pKi | Reference |
| 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative 9 | α1β2γ2 GABA-A | Radioligand Binding Assay | 5.5 | [4] |
| 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative 11 | α1β2γ2 GABA-A | Radioligand Binding Assay | 5.1 | [4] |
| 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative 13 | α1β2γ2 GABA-A | Radioligand Binding Assay | 5.53 | [4] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are representative protocols for the key assays cited in this guide.
Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Representative Protocol)
This protocol is based on the synthesis of a structurally similar analog.[4]
-
Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in ethanol, add 4-fluorobenzaldehyde (1 equivalent).
-
Addition of Oxidizing Agent: Add sodium metabisulfite (1.5 equivalents) in water to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for a specified time (e.g., 4-6 hours).
-
Purification: After cooling, purify the crude product by column chromatography using a suitable solvent system (e.g., dichloromethane/diethyl ether/methanol).
-
Characterization: Confirm the structure and purity of the final product using techniques such as TLC, melting point, NMR, and mass spectrometry.
Topoisomerase I DNA Relaxation Assay
This protocol is a standard method for assessing the inhibitory activity of compounds against topoisomerase I.[10][13]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, the test compound at various concentrations, and purified human topoisomerase I enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the relaxed and supercoiled DNA forms by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and quantify the percentage of relaxed DNA to determine the IC50 value of the inhibitor.
GABA-A Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound to the GABA-A receptor.[12][14]
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the crude synaptic membrane fraction. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]muscimol), and the test compound at various concentrations. For non-specific binding, use a high concentration of unlabeled GABA.
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 45 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding and determine the Ki value of the test compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and a generalized experimental workflow relevant to the compounds discussed in this guide.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Topoisomerase I Inhibition Mechanism.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
Safety Operating Guide
Proper Disposal of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one, a fluorinated benzimidazole derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The following guidelines are based on general best practices for hazardous chemical waste disposal and hazard information for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
I. Hazard Assessment
Summary of Potential Hazards (Based on Structurally Similar Compounds)
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child (based on other benzimidazole derivatives). |
II. Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for safety and environmental protection. The following workflow outlines the necessary steps for its collection and disposal as hazardous waste.
Figure 1. Disposal workflow for this compound.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify this compound waste for disposal.
-
As a halogenated organic compound, it must be segregated from non-halogenated chemical waste.
-
-
Container Selection and Labeling:
-
Select a compatible, leak-proof container with a secure screw-on cap.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional procedures for waste handover.
-
-
Decontamination of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate halogenated solvent waste stream.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
-
References
Essential Safety and Operational Guide for Handling 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be worn in addition to goggles when there is a splash hazard. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[2] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Fire and flame-resistant, fully buttoned.[1] |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Closed-toe Shoes | To protect feet from potential spills.[2] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.[2] |
| Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Figure 1. Experimental Workflow for Safe Handling. This diagram outlines the necessary steps for safely preparing, handling, and cleaning up after working with this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat and closed-toe shoes.
-
Don the appropriate PPE as specified in the table above, including safety goggles and nitrile gloves.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Perform all manipulations of the solid compound and its solutions within the fume hood.[2]
-
When weighing the solid, use a draft shield to prevent dispersal of the powder.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate, clean glassware for all transfers.
-
-
Cleanup:
-
Decontaminate all work surfaces with a suitable laboratory detergent and water.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid contaminating yourself. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Due to the presence of fluorine, this compound and any materials contaminated with it must be treated as hazardous waste.[3] Halogenated organic compounds require special disposal procedures.[2]
Waste Segregation and Disposal Pathway:
Figure 2. Waste Disposal Logical Relationship. This diagram illustrates the correct pathway for disposing of waste generated from handling this compound.
Disposal Procedures:
-
Waste Collection:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste".[2]
-
All liquid waste, including unused solutions and solvent rinses, must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[2]
-
Never dispose of this compound or its solutions down the drain.[2]
-
-
Final Disposal:
-
The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[3] This process is necessary to break the stable carbon-fluorine bond.[3]
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
If high-temperature incineration is not available, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[3]
-
By following these guidelines, you can significantly reduce the risks associated with handling this compound and ensure the safety of yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
